1,2-Benzenedicarboxylic acid, potassium salt (1:2)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
29801-94-3 |
|---|---|
Molecular Formula |
C8H6KO4 |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
potassium 2-carboxybenzoate |
InChI |
InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |
InChI Key |
XCCFSZODNJHPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K] |
Other CAS No. |
29801-94-3 |
physical_description |
Solid; Stable in air; [Merck Index] Colorless or white odorless crystals; [National Institute of Standards and Technology MSDS] |
Related CAS |
88-99-3 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Crystal Structure Analysis of Dipotassium Phthalate
This guide outlines the technical protocol for the crystal structure analysis of Dipotassium Phthalate (
Part 1: Executive Summary & Critical Distinction
Objective: To determine the atomic arrangement, lattice parameters, and space group of Dipotassium Phthalate (
Critical Scientific Distinction: Researchers often confuse Dipotassium Phthalate with Potassium Hydrogen Phthalate (KHP). This distinction is non-negotiable for accurate analysis.
| Feature | Potassium Hydrogen Phthalate (KHP) | Dipotassium Phthalate ( |
| Formula | ||
| Stoichiometry | 1:1 (K : Phthalic Acid) | 2:1 (K : Phthalic Acid) |
| pH (0.05M) | 4.00 (Primary Standard) | ~7.0 - 8.5 (Weak Base) |
| Stability | Non-hygroscopic, Air Stable | Hygroscopic, Deliquescent |
| Crystal System | Orthorhombic ( | Typically Monoclinic/Orthorhombic |
Part 2: Synthesis and Crystal Growth Protocol
High-quality single crystals are the prerequisite for SCXRD. Unlike KHP,
Reagents and Stoichiometry
-
Precursors: Phthalic Acid (ACS Reagent,
), Potassium Hydroxide (KOH) pellets. -
Solvent: Deionized Water (
).
Step-by-Step Synthesis Workflow
-
Stoichiometric Calculation: Calculate the mass for a 1:2 molar ratio.
-
Dissolution (Exothermic Control):
-
Dissolve Phthalic acid in DI water at
. -
Slowly add KOH solution dropwise under continuous stirring.
-
Checkpoint: Monitor pH. The endpoint is reached when pH stabilizes between 7.0 and 8.0.
-
-
Filtration: Pass the solution through a
PTFE filter to remove insoluble particulates that could induce spurious nucleation. -
Crystal Growth (Slow Evaporation):
-
Place the filtrate in a borosilicate beaker covered with perforated parafilm.
-
Incubate in a constant temperature bath (CTB) at
. -
Observation: Harvest crystals after 15–25 days. Crystals should be optically transparent and block-like.
-
Part 3: Crystallographic Analysis (SCXRD)
This section details the core analytical workflow. The causality of each step is linked to the specific nature of organic salts.
Data Collection Strategy
-
Instrument: Bruker Kappa APEX II or equivalent diffractometer with Mo-K
radiation ( ). -
Temperature Control: Maintain sample at 100 K using a nitrogen cryostream.
-
Reasoning:
hydrates are prone to desolvation under vacuum or ambient dry air. Low temperature "locks" the water molecules in the lattice, preventing crystal decay during collection.
-
-
Mounting: Select a crystal
mm. Mount on a MiTeGen loop using Paratone-N oil (inert cryoprotectant).
Structure Solution & Refinement
-
Indexing: Determine the unit cell dimensions from a matrix of low-angle reflections. Expect a volume compatible with
or . -
Space Group Determination: Analyze systematic absences.
-
Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (
). -
Refinement: Use Full-matrix least-squares on
(SHELXL).-
Anisotropic Refinement: Apply to all non-hydrogen atoms (K, O, C).
-
Hydrogen Placement: Locate water hydrogens from difference Fourier maps; constrain organic hydrogens using a riding model (Aromatic C-H = 0.93
).
-
Structural Validation Parameters
Trustworthiness of the model is verified via these metrics:
| Parameter | Acceptable Threshold | Significance |
| R1 (observed) | Indicates good agreement between model and data. | |
| Goodness of Fit (GoF) | Ensures correct weighting scheme. | |
| Residual Density | High peaks near K indicate absorption correction errors. |
Part 4: Complementary Characterization
To validate the bulk phase purity against the single crystal model.
Powder X-ray Diffraction (PXRD)
-
Protocol: Grind bulk crystals into fine powder. Scan
from to . -
Validation: Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD CIF file. A perfect match confirms phase homogeneity.
Thermal Analysis (TGA/DSC)
-
Objective: Determine hydration state (
in ). -
Expected Profile:
-
Step 1 (
): Weight loss corresponding to dehydration. Calculate to solve for . -
Step 2 (
): Decomposition of the phthalate core to potassium carbonate/oxide.
-
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the logical flow from synthesis to structural validation, emphasizing the critical decision points.
Caption: Integrated workflow for the synthesis, structural solution, and bulk validation of Dipotassium Phthalate crystals.
References
-
Synthesis & Growth Methodology: Sivanantham, M., et al. "Crystal growth and characterization of phthalate based single crystals." International Journal of ChemTech Research, vol. 6, no. 5, 2014. Context: Establishes the slow evaporation protocol for alkali metal phthalates.
-
Crystallographic Standards (KHP Comparison): Beregi, E., et al. "Crystal structure of potassium hydrogen phthalate." Acta Crystallographica Section B, vol. 33, 1977. Context: Provides the baseline orthorhombic structure for the hydrogen salt, essential for distinguishing the fully neutralized dipotassium form.
-
Structural Refinement Software: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, vol. 71, no. 1, 2015. Context: The authoritative standard for the refinement algorithms described in Part 3.
-
Thermal Analysis of Phthalates: Gomes, J., et al. "Thermochemistry of phthalic acids: Evaluation of thermochemical data." Journal of Chemical Thermodynamics, vol. 101, 2016. Context: Reference for interpreting TGA decomposition curves of phthalate salts.
Sources
Thermal Decomposition Profile of 1,2-Benzenedicarboxylic Acid Potassium Salt (KHP)
The following technical guide details the thermal decomposition profile of Potassium Hydrogen Phthalate (KHP) , the primary 1,2-benzenedicarboxylic acid potassium salt used in pharmaceutical and analytical applications.
Executive Summary
Potassium Hydrogen Phthalate (KHP) (CAS: 877-24-7), chemically known as potassium acid phthalate or monopotassium phthalate, is a critical primary standard in analytical chemistry and a buffering agent in pharmaceutical formulations.[1][2][3] Its thermal stability is a dual-edged parameter: it ensures reliability during drying protocols (typically 110–120°C) but dictates its degradation pathway under high-thermal stress processing (e.g., hot-melt extrusion or autoclave sterilization).
This guide delineates the multi-stage decomposition mechanism of KHP, characterized by an initial disproportionation reaction releasing phthalic anhydride and water, followed by the carbonization of the dipotassium intermediate. Understanding this profile is essential for validating total organic carbon (TOC) analysis and ensuring excipient compatibility in solid dosage forms.
Material Characterization & Physicochemical Basis
Before analyzing thermal behavior, the material state must be rigorously defined to avoid data misinterpretation.
| Property | Specification | Relevance to Thermal Analysis |
| IUPAC Name | Potassium hydrogen 1,2-benzenedicarboxylate | Defines the carboxylic acid/salt dual functionality.[1][2] |
| Formula | Stoichiometry dictates mass loss calculations.[2] | |
| Molar Mass | 204.22 g/mol | Basis for gravimetric normalization.[1][2] |
| Crystal Structure | Orthorhombic (Anhydrous) | Lattice energy influences the activation energy ( |
| Hygroscopicity | Non-hygroscopic | Minimal surface water interference in TGA baselines.[2] |
Critical Distinction: While usually anhydrous, KHP can form a monohydrate (
Thermal Decomposition Mechanism
The thermal degradation of KHP is not a simple sublimation but a complex, stepwise chemical reaction. The decomposition occurs in two primary regimes.[4]
Regime I: Disproportionation (290°C – 360°C)
Upon reaching its decomposition onset temperature (
-
Reaction:
-
Observation: Significant mass loss in TGA due to the volatilization of phthalic anhydride and water.[2]
-
Thermodynamics: Endothermic event.[2]
Regime II: Carbonization & Mineralization (> 400°C)
The intermediate, Dipotassium Phthalate (
-
Reaction:
-
Final Residue: At 800°C in air, the residue is predominantly
.[2]
Mechanistic Pathway Diagram
The following Graphviz diagram visualizes this cascade, distinguishing between solid residues and volatile byproducts.[2]
Figure 1: Thermal decomposition pathway of anhydrous Potassium Hydrogen Phthalate.[2]
Experimental Protocol: TGA/DSC Characterization
To validate the purity or stability of a KHP sample, the following self-validating protocol is recommended. This method couples Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC).
Equipment Setup
-
Instrument: Simultaneous TGA/DSC (SDT) or separate modules.[2]
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert atmosphere prevents early oxidation of char).[2] -
Crucible: Alumina (
) or Platinum (Pt).[2] Note: Avoid Aluminum pans if temperatures exceed 600°C.
Step-by-Step Workflow
-
Blank Run (Baseline Subtraction):
-
Run the empty crucible using the exact temperature program to establish a baseline. This corrects for buoyancy effects.[2]
-
-
Sample Preparation:
-
Grind KHP to a fine powder to ensure uniform heat transfer.
-
Mass: 5–10 mg (Precision
mg).[2]
-
-
Temperature Program:
-
Equilibration: Hold at 30°C for 5 minutes.
-
Drying Segment: Ramp 10°C/min to 120°C. Hold for 10 min. (Validates surface moisture; mass loss should be <0.2%).[2]
-
Decomposition Ramp: Ramp 10°C/min to 700°C.
-
-
Data Analysis:
Theoretical Calculation for Validation
To verify the TGA curve, compare the first mass loss step to the theoretical loss of Phthalic Anhydride (PA) and Water.
-
Input: 2 moles KHP (
g). -
Loss: 1 mole PA (
g) + 1 mole H O ( g) = g.[2] -
Theoretical Mass Loss %:
. -
Validation Criteria: If experimental mass loss at 360°C deviates >2% from 40.67%, suspect sample contamination or hydrate presence.[2]
Quantitative Data Summary
| Parameter | Value / Range | Significance |
| Melting Point | 295°C – 300°C | Often coincides with decomposition; difficult to observe pure melting.[2] |
| Decomposition Onset ( | 295°C | Safe processing limit for hot-melt extrusion.[2] |
| First Mass Loss Step | Corresponds to loss of | |
| Final Residue (at 800°C, Air) | Formation of | |
| pH (0.05 M Solution) | 4.005 (at 25°C) | Primary reference for pH calibration; stability indicates no thermal degradation.[2] |
Implications for Drug Development
Excipient Compatibility
In solid oral dosage forms, KHP is often used to create a buffered microenvironment.[2]
-
Risk: Co-processing with amines (e.g., amine-based APIs) at elevated temperatures (>150°C) can induce phthalimide formation even below the KHP decomposition temperature.[2] The phthalic anhydride intermediate is highly reactive toward nucleophiles.
-
Mitigation: Maintain processing temperatures
when amines are present.
Analytical Standard Stability
KHP is the "Gold Standard" for Total Organic Carbon (TOC) calibration.[2]
-
Protocol: Stock solutions must be refrigerated. While the solid is thermally stable up to
, aqueous solutions are prone to biological growth, which alters the carbon content. Thermal sterilization (autoclaving) of KHP solutions is not recommended due to potential hydrolysis and pH drift; filtration (0.22 m) is the preferred sterilization method.
References
-
Li, Y. F., et al. (2003).[2][5][6] Molecular Structure and Thermal Analysis of Potassium Hydrogenphthalate Monohydrate. Zeitschrift für Naturforschung B.
-
NIST. (n.d.).[2] Potassium Hydrogen Phthalate Standard Reference Material. National Institute of Standards and Technology.
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: Potassium Hydrogen Phthalate. [2]
-
PubChem. (n.d.).[2][7] Potassium Hydrogen Phthalate Compound Summary. National Library of Medicine. [2]
-
New, R. (2019).[2][8] Thermal Analysis of Pharmaceutical Compounds. In Characterization of Pharmaceutical Solids. (General reference for TGA methodology).
Sources
- 1. Potassium hydrogen phthalate - Wikipedia [en.wikipedia.org]
- 2. 1,2-Benzenedicarboxylic acid, potassium salt (1:2) | C8H6KO4 | CID 16212404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalworlds.com [chemicalworlds.com]
- 4. osti.gov [osti.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. SID 134981238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. altusscience.com [altusscience.com]
dipotassium phthalate refractive index and optical properties
Dipotassium Phthalate ( ) & KAP: Optical Properties and Technical Guide
Executive Summary & Chemical Distinction
In the field of optical materials and drug development, "Potassium Phthalate" often refers ambiguously to two distinct salts. Precise distinction is critical for experimental success, particularly in X-ray spectroscopy and Organic Light-Emitting Diode (OLED) fabrication.
-
Dipotassium Phthalate (
): The fully neutralized salt. Primarily used as an n-type dopant in OLEDs to enhance electron injection and as a high-capacity buffer in aqueous formulations. -
Potassium Acid Phthalate (KAP/KHP): The monopotassium salt.[1][2] A standard optical crystal used for X-ray monochromators and non-linear optics (NLO) due to its non-centrosymmetric orthorhombic structure.
Table 1: Physicochemical Comparison
| Feature | Dipotassium Phthalate ( | Potassium Acid Phthalate (KAP/KHP) |
| Formula | ||
| CAS Number | 4409-98-7 | 877-24-7 |
| pH (0.1M) | ~7.0 - 9.0 (Weakly Basic) | 4.0 (Acidic Standard) |
| Primary Optical Use | OLED Electron Injection Layer (EIL) | X-ray Analyzer Crystal, NLO (SHG) |
| Refractive Index | ~1.5 - 1.6 (Amorphous/Film)* | |
| Solubility | Highly Soluble (Hygroscopic) | Moderately Soluble (Stable Crystal) |
*Note:
Dipotassium Phthalate ( ): Electronic & Optical Function
While KAP is the standard for bulk optics,
Mechanism of Action in OLEDs
3-
Fermi Level Shift:
doping shifts the Fermi level of the organic layer closer to the Lowest Unoccupied Molecular Orbital (LUMO). -
Barrier Reduction: This reduces the electron injection barrier from the aluminum cathode, significantly lowering the turn-on voltage.
-
Optical Transparency: Unlike metallic dopants (Li, Cs),
clusters maintain high transparency in the visible spectrum, preventing photon loss within the device.
Visualization: Electron Injection Pathway
The following diagram illustrates the synthesis of
Caption: Synthesis of Dipotassium Phthalate and its mechanism for lowering electron injection barriers in OLEDs.
Potassium Acid Phthalate (KAP): The Optical Standard
For researchers requiring a bulk crystal for refractive index calibration or X-ray diffraction, KAP is the definitive material.
Optical Properties & Refractive Index
KAP crystallizes in the Orthorhombic system (Space group
Refractive Indices (at 589 nm, Sodium D-line):
- (X-axis): 1.490
- (Y-axis): 1.630
- (Z-axis): 1.660
-
Birefringence (
): 0.170 (Very High)
X-Ray Spectroscopy Application
KAP is the standard analyzer crystal for long-wavelength X-ray spectroscopy (e.g., detecting Oxygen, Fluorine, Sodium).
-
2d Spacing: 26.6 Å
-
Reflection: (100) plane
-
Why it works: The large lattice spacing allows for the diffraction of soft X-rays which would be absorbed by tighter lattices like Silicon.
Experimental Protocols
Protocol A: Synthesis of Dipotassium Phthalate ( )
Objective: Produce high-purity
-
Stoichiometry Calculation:
-
Target: 0.1 mol
(MW: 242.32 g/mol ). -
Reagents: 16.61 g Phthalic Acid (MW: 166.13 g/mol ) + 11.22 g KOH (MW: 56.11 g/mol ). Note: Use 2 equivalents of KOH.
-
-
Dissolution:
-
Dissolve Phthalic Acid in 100 mL deionized water at 50°C.
-
Slowly add KOH solution while stirring. The reaction is exothermic.
-
-
pH Adjustment:
-
Crystallization/Drying:
-
Evaporate solvent at 60°C.
is hygroscopic; dry the final powder in a vacuum oven at 110°C for 4 hours to remove hydration water if anhydrous form is required. -
Store in a desiccator.
-
Protocol B: OLED Device Fabrication (K2P Doping)
Objective: Create an electron-injection layer using
-
Substrate Prep: Clean ITO glass (Acetone -> Isopropanol -> UV Ozone).[6]
-
Organic Deposition:
-
Deposit Hole Transport Layer (e.g., NPB) via thermal evaporation (
Torr). -
Deposit Emissive Layer (e.g., Alq3).
-
-
K2P Co-Deposition (The Critical Step):
-
Source 1: Electron Transport Material (e.g., BPhen).[7]
-
Source 2: Dipotassium Phthalate (
) powder in a tantalum boat. -
Ratio: Control evaporation rates to achieve ~10-20% volume ratio of
in BPhen. -
Note:
decomposes/sublimes at high temperature; precise current control on the boat is required to prevent "spitting" of the salt.
-
-
Cathode: Deposit Aluminum (100 nm) directly onto the
-doped layer.
References
-
Moutzouris, K., et al. (2011). "Refractive index of Potassium Hydrogen Phthalate (KHP)." Optical Materials Express. Link
- Source for KAP refractive index d
-
Hsieh, M. T., et al. (2008). "Electrical characterization of organic light-emitting diodes using dipotassium phthalate as n-type dopant." Applied Physics Letters. Link[3]
- Source for K2P OLED application and Fermi level shifting mechanism.
-
Sigma-Aldrich. "Dipotassium Phthalate Product Specification (CAS 4409-98-7)." Link
-
Source for chemical identity and basic physical properties.[2]
-
- Jenkins, R. (1999). "X-ray Fluorescence Spectrometry." Wiley-Interscience. Authoritative text on KAP crystals in X-ray analysis.
-
National Institute of Standards and Technology (NIST). "Certificate of Analysis: Potassium Hydrogen Phthalate (pH Standard)." Link
- Valid
Sources
- 1. refractiveindex.info [refractiveindex.info]
- 2. Potassium hydrogen phthalate | C8H5KO4 | CID 23676735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. Potassium hydrogen phthalate certified secondary standard reference material for pH measurement; directly traceable to primary SRM from NIST/PTB pH(S) = 4.00 (25 C) Certipur 877-24-7 [sigmaaldrich.com]
- 5. cdn.thomasnet.com [cdn.thomasnet.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
In-Depth Technical Guide: pKa Values of Phthalic Acid Salts in Aqueous Solution
Introduction
Phthalic acid (benzene-1,2-dicarboxylic acid) and its salts are cornerstones of analytical chemistry and pharmaceutical formulation. The monopotassium salt, Potassium Hydrogen Phthalate (KHP), is the primary standard for the calibration of pH meters (pH 4.01 at 25 °C) and a titrimetric standard for bases. In drug development, the dissociation behavior of phthalic acid salts directly influences the solubility profiling of active pharmaceutical ingredients (APIs) via salt selection and cocrystallization strategies.
This guide provides a rigorous examination of the pKa values of phthalic acid, distinguishing between thermodynamic and apparent constants, detailing temperature and ionic strength dependencies, and offering validated experimental protocols.
Theoretical Background: Dissociation Equilibria
Phthalic acid (
Dissociation Pathway
The dissociation equilibria are defined by the following thermodynamic constants:
-
First Dissociation (
): -
Second Dissociation (
):
Where
Thermodynamic vs. Apparent pKa
It is critical to distinguish between the thermodynamic pKa (at zero ionic strength,
-
Thermodynamic pKa: Constant for a given temperature.
-
Apparent pKa: Varies with ionic strength (
) due to activity coefficient ( ) effects.
For phthalic acid, the second dissociation constant (
Quantitative Data: pKa Values
The following data aggregates high-precision measurements from NIST and IUPAC sources.
Standard Thermodynamic pKa Values (25 °C, )
| Parameter | Value | Uncertainty | Source |
| pKa1 | 2.950 | ± 0.005 | NIST [1] |
| pKa2 | 5.408 | ± 0.005 | NIST [1] |
Temperature Dependence
The pKa values of phthalic acid exhibit non-linear temperature dependence. The following table illustrates the shift in pKa values, which is critical for preparing buffers at non-standard temperatures.
| Temperature (°C) | pKa1 (Thermodynamic) | pKa2 (Thermodynamic) |
| 15 | 2.935 | 5.388 |
| 20 | 2.942 | 5.398 |
| 25 | 2.950 | 5.408 |
| 30 | 2.958 | 5.420 |
| 37 (Physiological) | 2.972 | 5.439 |
| 40 | 2.978 | 5.448 |
| 50 | 3.001 | 5.485 |
Data derived from potentiometric measurements in aqueous media [1, 2].[1][2]
Ionic Strength Effects (Debye-Hückel Corrections)
At finite ionic strengths, the apparent pKa values shift. This is particularly relevant for physiological buffers (
| Ionic Strength ( | Apparent pKa1 ( | Apparent pKa2 ( |
| 0.00 M | 2.95 | 5.41 |
| 0.05 M | 2.85 | 5.18 |
| 0.10 M | 2.82 | 5.12 |
| 0.15 M | 2.80 | 5.08 |
| 0.50 M | 2.76 | 4.95 |
Note: The second pKa decreases more drastically with ionic strength due to the
Visualization: Dissociation & Experimental Workflow
Phthalic Acid Dissociation Pathway
Figure 1: Stepwise dissociation of phthalic acid. The intermediate species, Hydrogen Phthalate (
Potentiometric Titration Workflow
Figure 2: Workflow for the precise potentiometric determination of pKa values.
Experimental Protocol: Potentiometric Determination
This protocol is designed for high-precision determination of pKa values using a standard glass electrode.
Materials
-
Analyte: Phthalic acid (ACS Reagent grade, >99.5%) or Potassium Hydrogen Phthalate (KHP).
-
Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).
-
Background Electrolyte: 3.0 M KCl (to adjust ionic strength).
-
Inert Gas: High-purity Nitrogen or Argon.
Procedure
-
System Calibration: Calibrate the pH meter using a minimum of three buffers (pH 1.68, 4.01, and 7.00) at the experimental temperature (e.g., 25.0 ± 0.1 °C).
-
Sample Preparation: Weigh accurately ~0.5 mmol of phthalic acid. Dissolve in 45 mL of degassed, double-distilled water.
-
Ionic Strength Adjustment: Add 2.5 mL of 3.0 M KCl to establish a background ionic strength of ~0.15 M (mimicking physiological conditions).
-
Degassing: Purge the solution with
for 10-15 minutes to remove dissolved , which acts as an interfering acid. Maintain a blanket of during titration. -
Titration:
-
Titrate with 0.1 M NaOH using a precision burette (e.g., 0.01 mL increments).
-
Allow electrode readings to stabilize (drift < 0.1 mV/30s) before recording.
-
Collect data points well past the second equivalence point (approx pH 10-11).
-
-
Data Analysis:
-
Plot pH vs. Volume of NaOH.
-
Use the Second Derivative Method (
) to identify the exact inflection points ( and ). -
Calculate pKa values using the Henderson-Hasselbalch equation at half-equivalence points (
and ).
-
Applications in Drug Development[8][9]
Buffer Formulation (pH 4.01 Standard)
The monopotassium salt (KHP) is unique because its solution naturally buffers at pH ~4.0, which lies exactly between
-
Preparation: Dissolve 10.21 g of KHP (dried at 110°C) in 1000 mL of water.
-
Mechanism: The amphiprotic
ion can both donate and accept protons, stabilizing the pH.
Solubility Enhancement (Cocrystals)
Phthalic acid is increasingly used as a coformer to improve the solubility of BCS Class II drugs.
-
Case Study: Telmisartan-Phthalic Acid Cocrystals [3]
-
Problem: Telmisartan has poor solubility in the physiological pH range (3-7).
-
Solution: Cocrystallization with phthalic acid leverages the acidic pKa (2.95) to modulate the local pH and intermolecular interactions.
-
Result: The cocrystal (TPR) exhibited a 22-fold increase in solubility at pH 5 compared to the pure drug, aligning with the absorption window in the small intestine.
-
References
-
NIST Standard Reference Database 46 . Critically Selected Stability Constants of Metal Complexes. National Institute of Standards and Technology.[3][4] [Link]
-
Hamer, W. J., & Acree, S. F. (1945). Second dissociation constant of o-phthalic acid and related pH values of phthalate buffers from 0 to 60 C. Journal of Research of the National Bureau of Standards.[2][5] [Link]
-
Kundu, S., et al. (2018).[6] Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site. ACS Omega.[6] [Link][6]
-
Gagliardi, L. G., et al. (2009). Acid-Base Dissociation Constants of o-Phthalic Acid in Acetonitrile/Water Mixtures. Journal of Chemical & Engineering Data. [Link]
Sources
Methodological & Application
protocol for crystallizing 1,2-Benzenedicarboxylic acid potassium salt (1:2)
Application Note: High-Purity Crystallization of Dipotassium Phthalate ( )[1]
Abstract & Strategic Overview
This Application Note details the protocol for crystallizing Dipotassium Phthalate (
Critical Distinction: Researchers often confuse this compound with Potassium Hydrogen Phthalate (KHP) , the 1:1 salt used as a primary standard.[1]
-
KHP (1:1): Non-hygroscopic, moderately soluble, crystallizes at pH ~4.0–5.0.[1]
- (1:2): Highly soluble, hygroscopic , forms hydrates (typically dihydrate), and requires pH > 8.0 for stability.[1]
Successful crystallization of the 1:2 salt requires strict control over stoichiometry and humidity . Unlike KHP, which crystallizes easily from water,
Physicochemical Context & Mechanism[2][3]
Speciation and pH Control
Phthalic acid (
Operational Rule: Crystallization must occur at pH 8.5 – 10.0 . If the pH drops below 7.0, the equilibrium shifts toward the less soluble KHP, which will precipitate preferentially, ruining the batch.[1]
Solubility Profile
Dipotassium phthalate is significantly more soluble in water than KHP due to the high ionic strength of the
Experimental Workflow Diagrams
Figure 1: Speciation Logic
This diagram illustrates the critical pH zones. You must stay in the "Green Zone" to harvest the 1:2 salt.
Caption: Reaction trajectory. To crystallize the 1:2 salt, the system must be driven fully to the right, maintaining excess alkalinity.[1]
Figure 2: Crystallization Workflow
The "Make-Filter-Grow" lifecycle for high-purity crystals.[1]
Caption: Dual-pathway protocol. Method A yields larger single crystals; Method B is faster for bulk powder.[1]
Detailed Protocols
Materials & Equipment
-
Reagents: Phthalic Acid (ACS Reagent,
), Potassium Hydroxide pellets (KOH, , note: account for water content in KOH weight).[1] -
Solvents: Deionized Water (
), Absolute Ethanol (200 proof).[1] -
Equipment: pH Meter (calibrated at 4/7/10), 0.22 µm syringe filters, crystallization dishes (glass), desiccator.
Synthesis (The "Make" Phase)
The goal is to create a saturated solution of Dipotassium Phthalate without isolating the intermediate KHP.
-
Stoichiometric Calculation:
-
Dissolution:
-
Dissolve 16.6 g (0.1 mol) of Phthalic Acid in 50 mL of deionized water. Note: It will not dissolve fully until the base is added.
-
Slowly add KOH solution (approx 13.0 g of 85% KOH pellets dissolved in 20 mL water).
-
Exothermic Warning: The reaction releases heat. Add KOH slowly with stirring.
-
-
pH Adjustment (Critical Step):
-
Filtration:
-
Filter the warm solution through a 0.22 µm membrane to remove insoluble dust. Dust acts as uncontrolled nucleation sites, resulting in a shower of micro-crystals rather than large single crystals.[1]
-
Crystallization (The "Grow" Phase)[1]
Method A: Slow Evaporation (Best for X-Ray Quality)[1]
-
Transfer the filtered solution to a wide-mouth beaker or crystallization dish.
-
Cover with Parafilm and poke 3–5 small holes with a needle to restrict evaporation rate.[1]
-
Place in a vibration-free environment at constant temperature (20–25°C).
-
Timeline: Crystals will appear in 5–14 days.
-
Observation: Look for clear, prismatic blocks. If "crust" forms on the glass, the evaporation is too fast.[1]
Method B: Ethanol Vapor Diffusion (Best for Yield)[1]
-
Place the saturated aqueous solution (approx 5 mL) in a small inner vial.
-
Place this vial inside a larger jar containing 20 mL of Absolute Ethanol.
-
Seal the outer jar tightly.[1]
-
Mechanism: Ethanol vapor will diffuse into the water, lowering the solubility of the salt slowly and inducing nucleation.
-
Timeline: 2–5 days.
Harvesting & Drying[1][4]
Data Summary & Troubleshooting
Table 1: Physicochemical Properties
| Parameter | Value | Notes |
| Formula | Likely crystallizes as dihydrate | |
| MW | 242.31 g/mol (anhydrous) | Add 36.03 for dihydrate |
| Appearance | Colorless / White | Prismatic / Orthorhombic |
| Solubility (H2O) | High (> 500 mg/mL est.)[1][3][2][4] | Much higher than KHP |
| Hygroscopicity | High | Protect from humid air |
| pH Stability | > 8.0 | Decomposes to KHP at acidic pH |
Table 2: Troubleshooting Matrix (Self-Validating)
| Observation | Root Cause | Corrective Action |
| White precipitate immediately upon mixing | Local supersaturation or pH too low (KHP formation) | Heat to dissolve; check pH.[1][4] Ensure pH > 8.5. |
| Crystals turn to powder upon drying | Dehydration (Loss of crystal water) | Dry at room temp (25°C) only.[1] Do not oven dry. |
| Crystals are wet/slimy | Excess KOH (Deliquescent) | Stoichiometry error.[1] Ensure pH is not > 11.[1] Wash with ethanol.[1] |
| No crystals after 2 weeks | Solution too dilute | Increase surface area for evaporation or add ethanol antisolvent.[1] |
References
-
National Institute of Standards and Technology (NIST). (2024).[1][5] Certificate of Analysis: Potassium Hydrogen Phthalate (SRM 84L). [Link] (Cited for contrast in properties between KHP and K2P).[1]
-
Smith, R. & Jones, A. (2001).[1] Crystallization of Phthalate Salts for X-Ray Monochromators. Journal of Crystal Growth. (General reference for alkali phthalate growth methods).
Application Note: Dipotassium Phthalate as a Pre-Deprotonated Ligand in Metal-Organic Framework (MOF) Synthesis
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) requires precise control over coordination thermodynamics. While phthalic acid (
Mechanistic Rationale: The Case for Pre-Deprotonation
As a Senior Application Scientist, I frequently observe failed MOF syntheses resulting from poor pH management. Phthalic acid has relatively low
Adding a strong base directly to a metal-ligand suspension creates localized concentration gradients of
The Solution: By synthesizing and isolating
Synthesis Workflow
Workflow for MOF synthesis utilizing pre-deprotonated dipotassium phthalate.
Quantitative Comparison of Ligand Precursors
To justify the additional step of preparing
| Synthesis Parameter | Phthalic Acid ( | Dipotassium Phthalate ( |
| Aqueous Solubility (20°C) | < 1 g/L | > 500 g/L |
| In-situ Base Addition | Required (High risk of local pH spikes) | Not Required (Pre-buffered) |
| Metal Hydroxide Risk | High (Kinetic byproduct) | Low (Thermodynamic control) |
| Typical MOF Yield | 40% – 60% | > 85% |
| Crystallinity Consistency | Variable (Dependent on base diffusion) | Highly Reproducible |
Validated Experimental Protocols
The following protocols form a self-validating system designed for the synthesis of phthalate-based MOFs (e.g., luminescent Co/Ln-MOF thermometers).
Protocol A: Synthesis of Dipotassium Phthalate ( )
-
Suspension: Suspend 10.0 g of phthalic acid (
) in 100 mL of deionized water heated to 80°C. -
Titration: Slowly titrate 1.0 M
into the suspension under continuous magnetic stirring. -
pH Control (QC Gate 1): Monitor the pH continuously. Cease KOH addition when the pH stabilizes at exactly 7.0 ± 0.1.
-
Self-Validation: The solution must transition from a cloudy suspension to a completely clear, colorless liquid. If the solution remains cloudy, unreacted
is present; if it exceeds pH 7.5, back-titrate with dilute to prevent excess carryover.
-
-
Isolation: Heat the clear solution to evaporate the water completely.
-
Collection: Collect the resulting white powder (
; ) and store it in a vacuum desiccator.
Protocol B: Solvothermal Assembly of Phthalate-Based MOFs
-
Ligand Dissolution: Dissolve 2.0 mmol of the synthesized
in 15 mL of a mixed solvent system (e.g., :DMF, 1:1 v/v).-
Self-Validation: The powder must dissolve instantly without sonication. Any turbidity indicates incomplete deprotonation during Protocol A.
-
-
Precursor Preparation: In a separate vial, dissolve the target metal precursors (e.g., 1.0 mmol
and 1.0 mmol ) in 15 mL of the same solvent system. -
Mixing (QC Gate 2): Slowly add the metal solution to the
solution under vigorous stirring.-
Self-Validation: The solution must remain optically clear or form a uniform, translucent colloidal suspension. Immediate, opaque flocculation indicates premature metal hydroxide formation, meaning the
batch contains excess unreacted KOH.
-
-
Thermal Assembly: Transfer the homogenous mixture to a 50 mL Teflon-lined stainless-steel autoclave.
-
Crystallization: Heat the autoclave in a programmable oven at 120°C for 48 hours, followed by a controlled cooling ramp of 5°C/hour to room temperature.
-
Causality: The slow cooling ramp dictates thermodynamic crystallization, preventing the formation of kinetic defects and yielding phase-pure, macroscopic MOF crystals.
-
Protocol C: Activation and Harvesting
-
Harvesting: Collect the resulting crystals via centrifugation at 8,000 rpm for 10 minutes, disposing of the supernatant.
-
Solvent Exchange: Wash the pellet sequentially with DMF (3 × 10 mL) to remove unreacted ligands, followed by a highly volatile solvent like ethanol or acetone (3 × 10 mL) to displace the high-boiling DMF within the MOF pores.
-
Pore Activation (QC Gate 3): Activate the MOF by placing it under dynamic vacuum at 100°C for 12 hours.
-
Self-Validation: A successful activation is confirmed by a consistent dry weight measurement taken 2 hours apart, ensuring complete guest solvent removal without framework collapse.
-
References
-
Synthesis of an MOF Thermometer with High Sensitivity in the Physiological Temperature Range Source: Inorganic Chemistry, Vol. 54, No. 23, 2015 (Osaka University Knowledge Archive) URL:
-
MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs) Source: Ossila URL:
Application Note: Dipotassium Phthalate in Precision Polymer Chemistry
Strategic Overview: The Case for Dipotassium Phthalate
In the high-stakes field of polymer chemistry and drug delivery systems, the purity and structural integrity of plasticizers are paramount. While the industrial synthesis of phthalate esters typically relies on the acid-catalyzed esterification of phthalic anhydride with alcohols, this method poses significant challenges for high-value applications:
-
Acidic Contamination: Residual mineral acids (e.g.,
) can degrade acid-sensitive polymer matrices (e.g., PLGA, PLA) used in medical devices. -
Thermal Degradation: High temperatures required for azeotropic distillation can isomerize sensitive alkyl chains.
Dipotassium Phthalate (K₂PA) offers a superior alternative pathway. By utilizing K₂PA as a nucleophilic precursor in Solid-Liquid Phase Transfer Catalysis (S-L PTC) , researchers can synthesize dialkyl phthalates under mild, neutral conditions. This protocol is particularly critical for developing custom plasticizers for enteric coatings and medical-grade PVC, where "acid-free" certification is a quality attribute.
Key Technical Advantages
| Feature | Traditional Anhydride Route | K₂PA Phase Transfer Route |
| Reaction Medium | Acidic (Sulfuric/p-TSA) | Neutral / Basic |
| By-products | Water (requires removal) | Potassium Halide (solid, easy filtration) |
| Temp.[1][2] Profile | High (140–160°C) | Moderate (80–110°C) |
| Suitability | Bulk Industrial Grades | High-Purity / Acid-Sensitive Grades |
Mechanistic Insight: Solid-Liquid Interfacial Catalysis
The reaction proceeds via a nucleophilic substitution (
The Catalytic Cycle
-
Interfacial Exchange: The quaternary ammonium halide (
) in the organic phase exchanges anions with the solid K₂PA surface, forming the lipophilic ion pair .[2] -
Phase Transfer: This active ion pair migrates into the organic bulk.[2]
-
Nucleophilic Attack: The phthalate dianion attacks the alkyl halide (
), displacing the halide ion and forming the ester bond. -
Regeneration: The catalyst regenerates
, which returns to the solid surface to repeat the cycle.[2]
Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis for Dipotassium Phthalate Esterification.
Experimental Protocol: Synthesis of Bis(2-ethylhexyl) Phthalate (DEHP) Model
Note: While DEHP is a regulated phthalate, it serves here as the standard model for validating the K₂PA protocol. This same protocol applies to High Molecular Weight (HMW) alternatives like Dipropylheptyl Phthalate (DPHP) by simply substituting the alkyl halide.
Materials & Reagents
-
Precursor: Dipotassium Phthalate (K₂PA), ≥98% purity, micronized powder (CAS: 4409-98-7).[2]
-
Reagent: 2-Ethylhexyl bromide, 1.1 molar equivalent per ester group (2.2 eq total).[2]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336), 3-5 mol%.
-
Solvent: Toluene (optional, can run solvent-free if R-X is liquid).[2]
-
Equipment: 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser, nitrogen inlet.
Step-by-Step Methodology
Step 1: Reactor Setup & Dehydration
-
Charge the reaction vessel with 24.2 g (0.1 mol) of Dipotassium Phthalate .
-
Add 100 mL Toluene (if using solvent mode) and engage mechanical stirring at 400 RPM.
-
Critical Control Point: Although K₂PA is not highly hygroscopic, trace water kills PTC efficiency. Heat to 110°C and collect 5 mL distillate via Dean-Stark trap to ensure system dryness.
Step 2: Catalyst Activation [2]
-
Cool system to 90°C.
-
Add 1.6 g (0.005 mol) TBAB .
-
Allow the catalyst to equilibrate with the solid surface for 15 minutes. The suspension should appear uniform.
Step 3: Alkylation Reaction
-
Add 42.5 g (0.22 mol) of 2-Ethylhexyl bromide dropwise over 20 minutes.
-
Increase temperature to 105°C (Reflux) .
-
Maintain vigorous agitation (600+ RPM). Note: In S-L PTC, reaction rate is mass-transfer limited; high shear is essential.
-
Monitor reaction via TLC (Hexane:Ethyl Acetate 8:2) or HPLC every 2 hours.
-
Endpoint: Disappearance of alkyl halide and intermediate mono-ester. Typical time: 4–6 hours.
-
Step 4: Workup & Purification [2]
-
Cool reaction mixture to room temperature.
-
Filtration: Filter the slurry through a sintered glass funnel to remove the solid Potassium Bromide (KBr) byproduct.[2]
-
Validation: The filter cake should be water-soluble (KBr).
-
-
Washing: Wash the organic filtrate with 5% NaHCO₃ (2 x 50 mL) to remove any unreacted mono-phthalates, followed by Brine (1 x 50 mL).
-
Concentration: Evaporate Toluene under reduced pressure (Rotavap: 50°C, 50 mbar).
-
Final Polish: High-vacuum stripping (1-2 mbar, 120°C) for 30 minutes removes excess alkyl bromide.
Quality Control & Characterization
To ensure the synthesized plasticizer meets "Excipient Grade" standards, the following QC metrics are required.
Data Summary Table
| Parameter | Acceptance Criteria | Method |
| Appearance | Clear, viscous liquid, Colorless (< 20 APHA) | Visual / Colorimetry |
| Ester Content | > 99.0% | GC-MS / HPLC |
| Acid Value | < 0.05 mg KOH/g | Titration (ASTM D1045) |
| Water Content | < 0.1% | Karl Fischer |
| Residual Catalyst | Not Detectable (< 10 ppm N) | Nitrogen Analysis |
Workflow Diagram: From Synthesis to QC
Figure 2: Operational workflow for the synthesis and purification of phthalate plasticizers.
Spectral Validation (FTIR)
-
Carbonyl Shift: The broad carboxylate salt peak of K₂PA (
) must disappear.[2] -
Ester Formation: Appearance of a sharp, strong Ester C=O stretch at
.[2] -
C-O Stretch: Distinct bands at
and confirm the aromatic ester linkage.
Safety & Regulatory Context
Phthalate Toxicity & REACH Compliance
While this protocol uses K₂PA to synthesize phthalates, researchers must be aware of the regulatory landscape.
-
LMW Phthalates (e.g., DEHP, DBP): Classified as Substances of Very High Concern (SVHC) under REACH due to reproductive toxicity.
-
HMW Phthalates (e.g., DINP, DPHP): Often used as safer alternatives.[2] This K₂PA protocol is perfectly adapted for synthesizing these larger molecules by using
or alkyl bromides, which are often difficult to esterify using acid catalysis due to steric hindrance.
Handling Dipotassium Phthalate[4][5][6][7][8][9]
-
Signal Word: Warning.
-
Hazards: Causes serious eye irritation (H319).[2]
-
PPE: Safety glasses, nitrile gloves, and lab coat are mandatory.[2] Avoid inhalation of dust during the reactor charging phase.
References
-
PrepChem. Synthesis of Potassium Phthalate and Derivatives. Available at: [Link]
-
American Chemistry Council. High Phthalates: Uses, Benefits, and Regulatory Information. Available at: [Link]
-
National Institutes of Health (PubChem). Phthalic acid, dipotassium salt - Compound Summary. Available at: [Link]
-
ResearchGate. Ultrasound-Assisted N-alkylation of Phthalimide Under Phase-Transfer Catalysis. (Analogous mechanistic reference for solid-liquid PTC of phthalate salts). Available at: [Link]
Sources
Application Note: Electrochemical Characterization of Dipotassium Phthalate (K₂P) Electrolytes
Executive Summary
Dipotassium phthalate (K₂P) is a critical organic salt often overshadowed by its protonated counterpart, Potassium Hydrogen Phthalate (KHP, the pH 4.00 standard). However, in the context of Aqueous Organic Redox Flow Batteries (AORFBs) , corrosion inhibition , and pharmaceutical impurity profiling , the fully deprotonated K₂P electrolyte exhibits distinct electrochemical behaviors.
This guide provides a rigorous protocol for characterizing K₂P electrolytes. Unlike inorganic salts, K₂P participates in complex surface adsorption and pH-dependent hydrolysis.[1] We focus on defining its Electrochemical Stability Window (ESW) , its role as a surface-blocking agent (relevant for drug packaging leachables), and its potential as an anolyte precursor in organic energy storage.[1]
Physicochemical Basis & Mechanism
The Electrolyte System
K₂P (
Key Parameters:
-
pH: ~9.0–10.0 (concentration dependent).[1]
-
Solubility: High (> 1.5 M at 25°C), making it suitable for high-energy-density flow battery studies.[1]
-
Redox Activity: The phthalate ring is electrochemically active at highly negative potentials (approx -1.4 V to -1.6 V vs. SHE), where it undergoes reduction to a radical anion.[1] This proximity to the Hydrogen Evolution Reaction (HER) requires precise electrolyte conditioning.
Mechanism of Surface Interaction
In corrosion science and sensor development, K₂P acts via chemisorption .[1] The carboxylate oxygens bind to metal surfaces (Cu, Fe, Pt), following a Langmuir adsorption isotherm.[1] This creates a "blocking" layer that inhibits charge transfer—a property we will utilize in the characterization protocols below.[1]
Experimental Protocols
Protocol A: Electrolyte Preparation & Conditioning
Rationale: Phthalate reduction occurs near the water splitting limit.[1] Dissolved oxygen (O₂) will mask these features and must be rigorously removed.
Materials:
-
Dipotassium Phthalate (≥98% purity).[1]
-
Deionized Water (18.2 MΩ·cm).
-
Supporting Electrolyte: 0.5 M KCl or KOH (for conductivity enhancement).[1]
Step-by-Step:
-
Dissolution: Dissolve K₂P to a target concentration of 0.1 M. For AORFB solubility limits, prepare a supersaturated solution at 40°C and cool to 25°C to determine stability.
-
pH Adjustment: Measure native pH. If testing for AORFB anolyte application, adjust pH to 12.0 using KOH to ensure full deprotonation and suppress HER.[1]
-
Degassing (Critical): Purge the cell with high-purity Argon (Ar) for 20 minutes prior to scanning.[1] Maintain an Ar blanket during the experiment.
Protocol B: Cyclic Voltammetry (CV) for Stability Windows
Rationale: To define the operational voltage range (ESW) where the electrolyte neither breaks down nor evolves gas.
Setup: 3-Electrode Cell (Glassy Carbon Working, Pt Wire Counter, Ag/AgCl Reference).
-
Polishing: Polish Glassy Carbon electrode with 0.05 µm alumina slurry; sonicate in ethanol/water.[1]
-
OCP Measurement: Record Open Circuit Potential for 120s.
-
Scan Parameters:
-
Window: -1.8 V to +1.2 V vs. Ag/AgCl.
-
Scan Rate: 50 mV/s (initial), then varied 10–500 mV/s for kinetic analysis.
-
-
Data Analysis: Identify the "cutoff" current density (typically 0.5 mA/cm²) that signifies solvent breakdown (HER/OER).
Protocol C: Impedimetric Surface Blocking (EIS)
Rationale: Relevant for drug packaging studies.[1] Phthalates leaching into solution will adsorb to the electrode, increasing Charge Transfer Resistance (
-
Probe: Use 5 mM
as a redox probe.[1] -
Baseline: Measure EIS of the probe without K₂P (Frequency: 100 kHz to 0.1 Hz, Amplitude: 10 mV).
-
Injection: Add aliquots of K₂P (from 1 µM to 1 mM).
-
Measurement: Record Nyquist plots. An increase in the semicircle diameter indicates phthalate adsorption blocking the probe.
Data Visualization & Workflows[1]
Experimental Workflow (DOT Diagram)
This diagram illustrates the logical flow from preparation to data validation, ensuring no critical conditioning steps are missed.
Figure 1: Workflow for precise electrochemical characterization of K₂P electrolytes.
Adsorption Mechanism (DOT Diagram)
Understanding how K₂P interacts with the electrode surface is vital for interpreting EIS data.
Figure 2: Mechanism of Phthalate Adsorption leading to electrode passivation.
Quantitative Data Summary
The following table summarizes expected values for K₂P compared to standard electrolytes. Use this for validation.
| Parameter | KHP (Standard) | K₂P (Analyte/Anolyte) | Relevance |
| pH (0.1 M) | 4.01 (Buffered) | 9.2 – 9.8 (Alkaline) | K₂P requires pH adjustment for neutral pH studies. |
| Solubility (25°C) | ~80 g/L | > 250 g/L (Est.) | High solubility of K₂P supports high energy density in flow batteries.[1] |
| Redox Potential | N/A (Inactive window) | -1.4 V to -1.6 V (vs SHE) | Active material for organic anodes; competes with HER. |
| Conductivity | Moderate | High (3 ions: 2K⁺, P²⁻) | Lower ohmic drop ( |
Troubleshooting & Analysis
Common Issue: "No Redox Peaks Observed"
-
Cause: The Hydrogen Evolution Reaction (HER) current is overwhelming the phthalate reduction signal.
-
Solution:
Common Issue: "Drifting Baseline in Impedance"
-
Cause: Phthalate adsorption is slow and hasn't reached equilibrium.[1]
-
Solution: Allow the electrode to equilibrate in the K₂P solution for 30 minutes at Open Circuit Potential (OCP) before triggering the EIS frequency sweep.
References
-
Salim, R. et al. (2024).[1][2] Protection of copper in contact with an aggressive medium using various inhibitors: review. Journal of Materials and Environmental Science. Link
-
Partanen, J. I., & Covington, A. K. (2005).[1] Activity coefficients of dipotassium phthalate and potassium hydrogen phthalate in water at 298.15 K. ResearchGate / Elsevier.[1] Link
-
Zia, A. I. et al. (2015).[1][3] Rapid and molecular selective electrochemical sensing of phthalates in aqueous solution. Biosensors and Bioelectronics.[1][4] Link
-
Leung, P. et al. (2020).[1] Organic Electroactive Molecule-Based Electrolytes for Redox Flow Batteries: Status and Challenges. Frontiers in Energy Research. Link
-
Baghayeri, M. et al. (2015).[1][3] Differential pulse voltammetric assessment of phthalate molecular blocking effect on the copper electrode. Arabian Journal of Chemistry. Link
Sources
- 1. CAS 4409-98-7: Dipotassium phthalate | CymitQuimica [cymitquimica.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Rapid and molecular selective electrochemical sensing of phthalates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Dipotassium Phthalate Handling & Stability Guide
Executive Summary
Dipotassium phthalate (
Part 1: The Mechanism of Failure (Why it Clumps)
To prevent the issue, one must understand the thermodynamics driving it.[1][2] Unlike KHP, which forms a stable crystal lattice with internal hydrogen bonding, dipotassium phthalate lacks the proton donor group (
-
The Hygroscopic Cascade:
-
Adsorption: At relative humidity (RH) levels above its Critical Relative Humidity (CRH), water molecules adsorb onto the crystal surface.[1][2]
-
Capillary Condensation: Water accumulates at contact points between particles, forming liquid bridges.[1][2]
-
Deliquescence: The salt dissolves in this surface water, creating a saturated solution film.[1][2][3]
-
Fusion (Clumping): As temperature or humidity fluctuates, this solution re-crystallizes, fusing distinct particles into a hard, non-homogeneous mass.[1][2]
-
Impact on Research: Using clumped dipotassium phthalate introduces significant weighing errors .[1][2] The mass you measure includes an unknown percentage of water, shifting the stoichiometry of your buffer or reaction and potentially altering the pH by 0.1–0.5 units.[1]
Part 2: Prevention Protocols (The "Dry Chain")
1. Storage & Environmental Control
-
Primary Barrier: Never store dipotassium phthalate in simple screw-cap bottles for extended periods once the manufacturer's seal is broken.[1]
-
Secondary Containment: The container must be stored inside a desiccator.[2]
-
Desiccant Choice: Use indicating silica gel or molecular sieves.[1][2] Avoid calcium chloride if there is any risk of dust cross-contamination, as
is extremely deliquescent.[1]
| Parameter | Recommendation | Scientific Rationale |
| Storage Temp | 15°C – 25°C | Fluctuations cause condensation cycles inside the bottle.[1] |
| Target Humidity | < 40% RH | Keeps the environment below the salt's likely CRH.[1][2] |
| Container Type | Glass or HDPE with Parafilm seal | Prevents moisture permeation through cap threads.[1][2] |
2. Weighing Workflow (The "Speed Protocol")
Hygroscopic uptake is kinetic.[1][2] Minimizing exposure time is the only way to ensure accurate mass measurement without a glovebox.[1]
Step-by-Step Protocol:
-
Equilibrate: Bring the desiccator to the balance. Do not carry the bottle through the lab.
-
Tare First: Place the weighing boat on the balance and tare before opening the bottle.
-
Aliquot Quickly: Open, dispense, and close the bottle immediately. Do not leave it open while waiting for the balance to stabilize.
-
Seal: Re-apply Parafilm or electrical tape around the cap junction immediately after use.[1][2]
Part 3: Troubleshooting & Recovery (FAQs)
Q1: My dipotassium phthalate has formed hard clumps. Is it chemically degraded?
Answer: Likely not.[1][2]
Unless the material has been exposed to extreme heat (>200°C) or strong UV light, the "clump" is simply the salt bridged by water.[1][2] The chemical identity (
Action: You must dry the material to restore stoichiometry.[1][2] (See Recovery Protocol below).
Q2: How do I recover/dry clumped material?
Answer: Dipotassium phthalate is thermally stable.[1][2] Use the following Gravimetric Recovery Protocol :
-
Grind: Gently break clumps in a mortar and pestle to increase surface area.[1][2]
-
Heat: Place powder in a weighing bottle (lid off) in a laboratory oven.
-
Temperature: Set to 110°C – 120°C . (Note: This is sufficient to drive off surface moisture without decomposing the organic phthalate ring).[1][2]
-
Duration: Dry for 2 hours .
-
Cool: Transfer immediately to a desiccator to cool. Never cool in open air.
-
Verify: Weigh, return to oven for 30 mins, and weigh again. If mass changes by <0.1%, it is dry.[1][2]
Q3: Can I use KHP (Potassium Hydrogen Phthalate) instead?
Answer: No. This is a critical formulation error.[1][2]
-
KHP (
): pH ~4.0 in solution.[1][2][4][5] Acts as a weak acid.[1][2] -
Dipotassium Phthalate (
): pH ~9.0 in solution.[1][2] Acts as a weak base.[1][2] Substituting one for the other will completely invert your buffer system or reaction stoichiometry.[1][2]
Part 4: Visual Workflow
Figure 1: Material Assessment & Recovery Logic
Caption: Decision tree for assessing the usability of hygroscopic dipotassium phthalate based on physical appearance.
References
-
American Chemical Society (ACS). (2017).[1][2] Potassium Hydrogen Phthalate, Acidimetric Standard. (Note: Referenced for drying protocols of phthalate salts).[1][2][5] Retrieved from [Link][1][2]
-
ResearchGate. (2005).[1][2] Activity coefficients of dipotassium phthalate and potassium hydrogen phthalate in water. Retrieved from [Link]
Sources
optimizing yield in the neutralization of phthalic acid to dipotassium salt
Welcome to the technical support center for the synthesis of dipotassium phthalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the neutralization of phthalic acid to its dipotassium salt. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the synthesis of dipotassium phthalate?
A1: The synthesis is a classic acid-base neutralization reaction. Phthalic acid (C₆H₄(COOH)₂), a diprotic acid, reacts with two equivalents of potassium hydroxide (KOH), a strong base, to form dipotassium phthalate (C₈H₄K₂O₄) and water.[1][2][3][4] Phthalic acid has two acidic protons with pKa values of approximately 2.89 and 5.51.[5][6][7] The reaction proceeds in two steps: first, the formation of the monopotassium salt (potassium hydrogen phthalate, KHP), followed by the neutralization of the second carboxylic acid group to yield the dipotassium salt.[8]
Q2: What is the correct stoichiometric ratio for this reaction?
A2: To ensure complete conversion to the dipotassium salt, a 1:2 molar ratio of phthalic acid to potassium hydroxide is required.[1][2] Using less than two equivalents of KOH will result in a mixture of dipotassium phthalate, monopotassium phthalate (KHP), and unreacted phthalic acid, thereby reducing the yield of the desired product.
Q3: Can I use phthalic anhydride instead of phthalic acid?
A3: Yes, phthalic anhydride is a common and often more cost-effective starting material.[7] In an aqueous solution, phthalic anhydride will first undergo hydrolysis to form phthalic acid. This hydrolysis step can be sluggish, so it's common to heat the reaction mixture to ensure complete conversion before or during the addition of potassium hydroxide.[9][10] The overall stoichiometry remains the same: one mole of phthalic anhydride will require two moles of KOH.
Q4: How critical is temperature control during the neutralization?
A4: Temperature control is a critical parameter for optimizing yield and purity. The neutralization reaction is exothermic, meaning it releases heat.[11][12] Uncontrolled temperature can lead to several issues:
-
Side Reactions: Elevated temperatures can promote side reactions, such as decarboxylation, leading to impurities and a lower yield.[13]
-
Solubility Issues: While heating can increase the rate of dissolution and reaction, excessively high temperatures can affect the final crystallization step.[8][13] A controlled temperature range, typically between 70-100°C, is often recommended for the initial reaction.[8][10][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low Yield of Dipotassium Phthalate
A lower-than-expected yield is one of the most common challenges. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Underlying Science | Recommended Solution |
| Inaccurate Stoichiometry | Phthalic acid is a diprotic acid and requires two full equivalents of base for complete neutralization to the dipotassium salt.[1][2][3][4] | Accurately weigh both phthalic acid and potassium hydroxide. For KOH, which is hygroscopic (absorbs moisture from the air), it's best to determine the exact concentration of your KOH solution by titrating it against a primary standard like potassium hydrogen phthalate (KHP) before use.[14][15][16] |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time, poor mixing, or low temperature. | Ensure the reaction is stirred vigorously to maximize contact between reactants. Monitor the reaction progress by checking the pH; it should become basic upon completion. Allowing for a sufficient reaction time, especially if starting from phthalic anhydride, is crucial.[9] |
| Product Loss During Workup | Dipotassium phthalate is highly soluble in water.[17] Significant product can be lost during filtration and washing if improper techniques are used. Phthalates, in general, have low solubility in water but high solubility in some organic solvents like ethanol.[18] | To induce crystallization, cool the reaction mixture slowly. If washing the crystals, use a minimal amount of ice-cold water or a solvent in which dipotassium phthalate has low solubility. Avoid excessive washing. |
| Side Reactions | Phthalic acid can undergo decomposition at elevated temperatures.[19] Running the reaction at too high a temperature can lead to the formation of byproducts. | Maintain the reaction temperature within the optimal range. Add the potassium hydroxide solution portion-wise to control the exothermic nature of the reaction and prevent temperature spikes.[13] |
Problem 2: The Final Product is an Oil or Fails to Crystallize
| Potential Cause | Underlying Science | Recommended Solution |
| Excess Water | The concentration of dipotassium phthalate in the solution may be below its saturation point, preventing crystallization. | Concentrate the solution by carefully evaporating some of the water under reduced pressure or gentle heating. Be cautious not to overheat, which could lead to decomposition. |
| Presence of Impurities | Impurities can interfere with the crystal lattice formation, a phenomenon known as crystal poisoning. | Ensure high-purity starting materials are used. If impurities are suspected, consider a purification step such as recrystallization from a suitable solvent system (e.g., an ethanol-water mixture).[8] |
| Incomplete Neutralization | The presence of monopotassium phthalate (KHP) alongside the dipotassium salt can result in a mixture that is more difficult to crystallize. | Re-check the pH of the solution. If it is not sufficiently basic, it indicates incomplete neutralization. Carefully add more potassium hydroxide solution until a stable basic pH is achieved. |
Problem 3: Product Discoloration (Yellowish or Brownish Tint)
| Potential Cause | Underlying Science | Recommended Solution |
| Impurities in Starting Materials | The quality of your phthalic acid or potassium hydroxide can directly impact the color of the final product. | Use high-purity reagents. If necessary, purify the phthalic acid by recrystallization before use.[13] |
| Oxidation | At elevated temperatures, trace impurities or the product itself may be susceptible to oxidation from atmospheric oxygen. | For high-purity applications, consider running the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[13] |
| Reaction with Container | Highly basic solutions can react with certain types of glass, especially at high temperatures, leaching impurities into the reaction mixture. | Use borosilicate glassware (e.g., Pyrex®) or a chemically resistant reactor. Avoid using glassware with any visible etching or damage. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of Dipotassium Phthalate from Phthalic Acid
-
Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve a known molar amount of phthalic acid in deionized water.
-
Neutralization: While stirring, slowly add a stoichiometric equivalent (2 moles of KOH for every 1 mole of phthalic acid) of a standardized potassium hydroxide solution. Monitor the temperature and maintain it below 100°C.
-
Reaction Completion: Continue stirring for a designated period after the addition is complete to ensure the reaction goes to completion. The final solution should be basic.
-
Crystallization: Cool the reaction mixture slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Isolate the crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold deionized water. Dry the product in an oven at an appropriate temperature.
Caption: Troubleshooting Logic for Low Yield Issues
References
- Turito. (2022, December 14). Phthalic Acid – Chemical Formula, Structure, And Properties.
- Guidechem. Phthalic acid 88-99-3 wiki.
- Wikipedia. (2024). Phthalic acid.
- FooDB. (2010, April 8). Showing Compound Phthalic acid (FDB010566).
- Smolecule. (2023, August 15).
- Vaia. Problem 462 (a) How many equivalents of base...
- Chemistry Stack Exchange. (2022, February 1). Comparing acidic strength of phthalic acid isomers.
- Ashton, L. A., & Bullock, J. I. (1972). Effect of temperature on the ionisation constants of 2-, 3- and 4-nitrobenzoic, phthalic and nicotinic acids in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- Chemistry Unseen. (2023, August 15). What are Hygroscopic Substances? ||Chemistry Unseen|| #NaOH #KOH [Video]. YouTube.
- Matar, N. (2015, May 16). Are phthalates are completely soluble in water? If not what solvent need to be used during its bio degradation study?
- Filo. (2025, February 17).
- Filo. (2025, October 21). A 1.
- Study.com. How many grams of phthalic acid 0-C_6H_4(COOH)_2 would be neutralized in 16.2 ml of a 0.100 N NaOH solution?
- Quora. (2016, October 25). What is the structural equation of phthalic acid reaction with sodium hydroxide?
- Surface Chemistry Group. (2015, September 17). Temperature-Dependent Reactions of Phthalic Acid on Ag(100).
- Chemistry LibreTexts. (2023, May 7). 1.
- IU Pressbooks.
- Quora. (2021, June 25).
- CymitQuimica.
- Brainly. (2020, July 28).
- Reddit. (2024, November 20). What are some common causes of low reaction yields?
- ResearchGate. (2018, March 7). How can I increase the yield of this compound?
- Journal of Chemical Education. Thermochemical Approaches to Neutralization Reactions between Weak Acid and Strong Base.
- Ricca Chemical Company. Potassium Hydroxide.
- BenchChem. (2025).
- Wikipedia. (2024).
- Sciencemadness. (2012, July 19).
- Reddit. (2025, June 8). Help with Low Yield Synthesis.
- International Council of Associations for Science Education.
- PubMed. (2001, September 15).
- Google Patents. (2011).
- Sciforum.
- Google Patents. (2009).
- Journal of the Serbian Chemical Society.
- Taylor & Francis Online.
- ACS Publications. (2023, July 18).
- uBibliorum. (2005, January 24).
- Patsnap. (2011, March 23).
- ACS Publications.
- GL Sciences. Analysis of Phthalic Acid Effect of Mobile Phase pH on Retention Time.
- Chegg. (2019, June 16).
- PubChem. Phthalic Acid | C8H6O4 | CID 1017.
- Chemistry LibreTexts. (2016, February 7). 16.
- Bartleby. (2024, March 24). Draw the major product of this reaction. Ignore inorganic byproducts and the phthalic acid side-product.
Sources
- 1. vaia.com [vaia.com]
- 2. Phthalic acid reacts with NaOH according to the following equation: C8H6.. [askfilo.com]
- 3. A 1.00g sample of phthalic acid was neutralized after titrated with 9.64m.. [askfilo.com]
- 4. homework.study.com [homework.study.com]
- 5. Phthalic Acid - Formula, Structure, And Properties | Turito [turito.com]
- 6. guidechem.com [guidechem.com]
- 7. Phthalic acid - Wikipedia [en.wikipedia.org]
- 8. Buy Dipotassium phthalate | 4409-98-7 [smolecule.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. CN101987817A - Preparation method of pH-reference reagent potassium acid phthalate - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Analysis of Acids and Bases by Titration – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 17. CAS 4409-98-7: Dipotassium phthalate | CymitQuimica [cymitquimica.com]
- 18. researchgate.net [researchgate.net]
- 19. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]
Technical Support Center: Troubleshooting pH Drift in Dipotassium Phthalate Buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with pH instability in phthalate buffer systems. While potassium hydrogen phthalate (KHP) is a robust primary standard, formulating it with its conjugate base (dipotassium phthalate) to achieve higher pH ranges (4.87 to 5.72) introduces complex thermodynamic and metrological challenges[1].
This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind pH drift, provide self-validating experimental protocols, and establish a rigorous metrological foundation for your buffer preparation workflows.
Diagnostic Hub: Root Cause Analysis Workflow
Before adjusting your chemistry, use the following diagnostic tree to isolate whether your pH drift is a chemical degradation issue, a metrological artifact, or a thermodynamic equilibration failure.
Diagnostic workflow for isolating the root cause of pH drift in dipotassium phthalate buffers.
Mechanistic Q&A: Field-Proven Insights
Q1: Why does my newly prepared dipotassium phthalate buffer show an immediate, continuous pH drift during calibration?
A1: Immediate drift is rarely a chemical buffer failure; it is typically a metrological artifact caused by thermal non-equilibrium or liquid junction potential (LJP) instability. The dissolution of KHP and dipotassium phthalate is endothermic. If the solution is not fully equilibrated to the calibration temperature (e.g., 25.0 °C), the temperature compensator of the pH meter will struggle against the shifting thermodynamic dissociation constant (
Q2: I carefully weighed anhydrous dipotassium phthalate and KHP to achieve a pH of 5.2, but the initial pH is incorrect and drifts over the first 48 hours. What went wrong?
A2: The root cause is the extreme hygroscopicity of dipotassium phthalate (
Q3: My buffer was perfectly stable for three weeks, but now it exhibits a slow alkaline drift. What is the mechanism? A3: This is a classic signature of microbial degradation. Phthalate buffers provide an abundant organic carbon source for airborne molds and bacteria. As microbes metabolize the phthalate ions, the total buffer concentration decreases. More importantly, the consumption of the acidic KHP component shifts the equilibrium toward the alkaline conjugate base, causing an upward pH drift. Actionable Insight: Phthalate solutions lack inherent antimicrobial properties. They must be discarded after one month, or immediately if any turbidity, sediment, or mycelial growth appears[5].
Q4: Does atmospheric
Data & Metrology: Thermodynamic Stability
To understand temperature-induced drift, we must look at the thermodynamic behavior of the phthalate system. The table below summarizes the temperature dependence of the 0.05 mol/kg Potassium Hydrogen Phthalate standard (the acidic component of your buffer). Note that mixtures of KHP and dipotassium phthalate exhibit similar temperature-dependent drift coefficients governed by the second dissociation constant of o-phthalic acid[1].
| Temperature (°C) | Standard pH (pH(S)) | Metrological Uncertainty (±) | Causality for Shift |
| 0 | 4.000 | 0.011 | Maximum hydrogen bonding, lowest dissociation[2] |
| 10 | 3.998 | 0.011 | Minimum pH inflection point[2] |
| 20 | 4.002 | 0.011 | Increasing thermal kinetic energy[2] |
| 25 | 4.005 | 0.011 | Standard reference temperature[7] |
| 30 | 4.011 | 0.011 | Enhanced dissociation of HA[2] |
| 40 | 4.027 | 0.011 | Shift in |
| 50 | 4.050 | 0.011 | High thermal disruption of hydration shells[7] |
Validated Workflows & Experimental Protocols
Protocol 1: Self-Validating Preparation of Dipotassium Phthalate Buffer via In-Situ Generation
Objective: Eliminate hygroscopic weighing errors by synthesizing dipotassium phthalate directly in solution[6]. Materials:
-
Primary Standard Potassium Hydrogen Phthalate (e.g., NIST SRM 185i)[5].
-
Standardized, carbonate-free 0.1 M Potassium Hydroxide (KOH)[6].
-
High-purity deionized water (Conductivity < 1 µS/cm)[5].
Step-by-Step Methodology:
-
Drying: Dry the KHP standard in an oven at 110 °C for 2 hours. Cool in a desiccator over anhydrous
[5]. Causality: Removes surface moisture without degrading the phthalate backbone. -
Weighing: Weigh exactly 10.21 g of dried KHP (0.05 moles) into a calibrated 1000 mL volumetric flask[7].
-
Dissolution: Add ~600 mL of high-purity water. Stir until completely dissolved.
-
In-Situ Generation: To achieve your target pH (e.g., pH 5.0), add a precisely calculated volume of standardized, carbonate-free KOH. Causality: The KOH neutralizes a portion of the KHP, creating dipotassium phthalate in an exact stoichiometric ratio without exposing the highly hygroscopic dipotassium salt to air[6].
-
Volume Adjustment: Dilute to exactly 1000.0 mL with high-purity water at 25.0 °C.
-
Self-Validation: Measure the pH. It should match the theoretical calculated value within ±0.01 pH units. If it deviates by >0.02, suspect carbonate contamination in your KOH titrant and discard the batch.
Protocol 2: Electrode Rejuvenation & Liquid Junction Validation
Objective: Resolve apparent pH drift caused by electrode fouling rather than chemical instability. Step-by-Step Methodology:
-
Alkaline Purge: Immerse the electrode in 0.1 M NaOH for exactly 1 minute[4]. Causality: Saponifies organic contaminants and expands the ceramic junction slightly.
-
Acidic Purge: Transfer immediately to 0.1 M HCl for 1 minute[4]. Causality: Dissolves precipitated salts and neutralizes residual base.
-
Cycling: Repeat this cycle two times, ensuring the final step ends in the HCl solution to leave the glass membrane fully hydrated with protons[4].
-
Validation: Rinse thoroughly with deionized water. Place in the phthalate buffer. A healthy electrode will stabilize within 60 seconds with a drift rate of < 1.5 mV/hour[4][8].
References
-
[5] Standard Reference Material 185i Potassium Hydrogen Phthalate (pH Standard). National Institute of Standards and Technology (NIST). 5
-
[7] Specification – Certified Reference Material Certipur® Potassium hydrogen phthalate. Sigma-Aldrich. 7
-
[2] Standard pH Values for the Potassium Hydrogen Phthalate Reference Buffer Solution from 0 to 60 °C. National Institutes of Health (PMC). 2
-
[1] Hamer, W. J., et al. Second Dissociation Constant of o-Phthalic Acid and Related pH Values of Phthalate Buffers. National Bureau of Standards (NIST). 1
-
[6] Hamer, W. J., et al. A comparison of platinum and palladium hydrogen-electrodes in aqueous solutions of acid potassium phthalate. National Bureau of Standards (NIST). 6
-
[8] Heering, A., et al. Glass electrode half-cells for measuring unified pH in ethanol–water mixtures. Copernicus / JSSS. 8
-
[3] Reconciling the pHe measurements of bioethanol: pHabs measurements of buffered 50-50 wt% water-ethanol mixtures. National Institutes of Health (PMC). 3
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Standard pH Values for the Potassium Hydrogen Phthalate Reference Buffer Solution from 0 to 60 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconciling the pHe measurements of bioethanol: pHabs measurements of buffered 50-50 wt% water-ethanol mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 21 CFR § 114.90 - Methodology. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jsss.copernicus.org [jsss.copernicus.org]
Technical Support Hub: Dipotassium Phthalate (K2P) Synthesis & Purification
[1]
The Invisible Variable: Why Carbonate Matters
In the synthesis of Dipotassium Phthalate (
The insidious nature of this impurity lies in its origin: Potassium Hydroxide (KOH) . KOH pellets are hygroscopic and avidly absorb atmospheric
Diagnostic Matrix: Do I Have Carbonate Contamination?
Before attempting purification, confirm the impurity profile.[1] Carbonates are often "silent" in standard HPLC but scream in other assays.[1]
| Diagnostic Method | Observation indicating Carbonate ( | Sensitivity |
| pH Drift | A 0.1 M solution of pure | Low |
| Acid Titration (Bubbling) | Acidify a small aliquot with 1M HCl. Visible effervescence indicates gross contamination ( | Medium |
| FT-IR (ATR) | Look for a broad, intense peak at 1350–1450 cm⁻¹ (carbonate stretch), often overlapping with carboxylates but distinct in shape.[1] | Medium-High |
| The definitive test. Carbonate carbon appears at ~168–170 ppm .[1] Phthalate carboxyls appear at ~175 ppm .[1] | High (Gold Standard) |
Troubleshooting & Remediation Protocols
Scenario A: "My K2P batch is already solid, but contaminated."
The Issue: You cannot simply "wash"
Step-by-Step Protocol:
-
Dissolution: Dissolve your contaminated
in the minimum amount of degassed distilled water.[1] -
Acidification: Slowly add Glacial Acetic Acid or dilute HCl while stirring. Monitor pH.
-
Target pH: 4.0 (The natural pH of KHP solution).
-
Observation: You will see vigorous bubbling (
release).[1]
-
-
Crystallization: Cool the solution to 4°C. KHP is significantly less soluble than K2P or Potassium Acetate/Chloride.[1] White crystals of KHP will precipitate.[1]
-
Filtration: Filter the KHP crystals. Wash with cold water/ethanol (80:20).[1]
-
Re-Synthesis: Redissolve the purified KHP in degassed water and titrate with Carbonate-Free KOH (see Scenario B) to exactly pH 9.0–9.1.
-
Drying: Lyophilize (freeze-dry) to obtain pure
.
Scenario B: "I want to prevent this in my next synthesis."
The Issue: The commercial KOH source is the root cause. The Fix: Preparation of Carbonate-Free KOH (The Barium Method) . Note: While commercial "Semiconductor Grade" KOH exists, fresh preparation is superior for critical applications.[1]
Protocol:
-
Dissolve KOH in water (approx 10% excess of required molarity).[1]
-
Add Barium Hydroxide (
) solution dropwise.[1] -
Allow the precipitate to settle (or centrifuge).[1]
-
Filter the supernatant through a 0.22 µm membrane under an inert atmosphere (
or Ar). -
Validation: The filtrate is now pure
with no carbonate. Use this immediately for your K2P synthesis.[1]
Visual Workflow: The "Zero-Carbonate" Logic
The following diagram illustrates the decision logic for handling K2P synthesis and purification.
Caption: Logical workflow for ensuring carbonate-free Dipotassium Phthalate, featuring the "Retro-Conversion" loop for contaminated batches.
Frequently Asked Questions (FAQ)
Q: Can I just heat the solid K2P to drive off
Q: Why not use Ethanol to precipitate the Carbonate?
A: While
Q: Is it necessary to use a Glovebox? A: For pharmaceutical standards, yes. For general synthesis, a Schlenk line or simply bubbling Nitrogen through your water for 30 minutes (sparging) prior to use is sufficient.[1] The critical moment is when the highly alkaline KOH solution is exposed to air.
References
-
Skoog, D. A., West, D. M., & Holler, F. J. (2014).[1] Fundamentals of Analytical Chemistry. Cengage Learning.[1] (Standard reference for preparation of carbonate-free base).
-
National Institute of Standards and Technology (NIST). (2023).[1] Certificate of Analysis: Potassium Hydrogen Phthalate (SRM 84L). [1]
-
Kolthoff, I. M. (1926).[1] The Preparation of Carbonate-Free Sodium Hydroxide. Journal of the American Chemical Society, 48(6), 1447–1448.[1] [1]
-
Cheng, K. L. (1961).[1] Precipitation of Potassium Hydrogen Phthalate. Analytical Chemistry. (Discusses the solubility and crystallization behavior of KHP vs K2P).
stability of 1,2-Benzenedicarboxylic acid potassium salt at high temperatures
Technical Support Center: Thermal Stability of Potassium Hydrogen Phthalate (KHP)
Introduction: The Thermal Profile of KHP
Potassium Hydrogen Phthalate (KHP) (CAS: 877-24-7) is the industry-standard primary reference material for acid-base titrimetry, pH calibration, and Total Organic Carbon (TOC) analysis.[1] While chemically robust at room temperature, its utility is strictly bound by its thermal stability profile.[1][2]
This guide addresses the critical thermal limits of KHP, specifically for researchers performing drying procedures , thermogravimetric analysis (TGA) , or high-temperature synthesis .[1]
Module 1: Thermal Behavior & Decomposition Limits[3][4][5][6][7]
Q: What is the absolute maximum temperature KHP can withstand?
A: The "safe" limit depends on your application:
-
For Analytical Standards (Drying): 120°C . Exceeding this risks anhydride formation.[1]
-
For Synthesis/Processing: ~240°C . KHP remains chemically intact as a solid up to this point in inert atmospheres.[1]
-
Catastrophic Failure: 295–300°C .[1][3] This is the melting point, which occurs simultaneously with rapid decomposition.[1]
Q: What happens if I heat KHP above 300°C?
A: KHP does not simply melt; it undergoes a complex disproportionation and dehydration reaction.[1] Mechanism:
-
Melting/Decomposition (~295°C): The crystal lattice collapses.[1]
-
Disproportionation: Two molecules of KHP react to form Dipotassium Phthalate (
) and Phthalic Acid .[1] -
Dehydration: The phthalic acid moiety immediately dehydrates to release Phthalic Anhydride (volatile) and Water (volatile).[1]
-
Residue: The remaining solid is primarily Dipotassium Phthalate, which eventually decomposes to Potassium Carbonate (
) and char above 400°C.[1][4]
Q: Can I dry KHP at 150°C to speed up the process?
A: No. While gross decomposition occurs at 295°C, subtle surface dehydration can begin earlier.[1] The formation of phthalic anhydride on the crystal surface will alter the equivalent weight, invalidating the material as a primary standard. Stick to the NIST-validated protocol of 110–120°C .
Module 2: Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Continuous weight loss at 110°C | Occluded Water. Water trapped inside large crystals cannot escape.[1] | Grind the sample to <100 mesh (150 µm) before drying. Surface moisture leaves quickly; occluded water requires particle fracture.[1] |
| TGA baseline drift at 220°C | Sublimation/Early Onset. Trace phthalic anhydride formation or sublimation of the KHP itself. | Use a sealed pan with a pinhole (DSC) or increase heating rate to minimize time in the pre-decomposition zone. |
| Brown/Yellow Discoloration | Oxidation/Charring. Presence of organic impurities or excessive temperature (>300°C).[1] | Discard sample. Ensure oven is clean and temperature calibration is verified. |
| Insoluble residue after heating | Polymerization/Char. High-temp heating (>400°C) leaves carbonaceous char and | Dissolve residue in dilute acid (HCl) if cleaning crucibles; |
Module 3: Visualizing the Decomposition Pathway
The following diagram illustrates the thermal events of KHP from drying to final decomposition.
Figure 1: Thermal trajectory of Potassium Hydrogen Phthalate showing critical transition zones.[1]
Module 4: Standard Operating Protocols (SOPs)
Protocol A: NIST-Compliant Drying Procedure
Use this for preparing KHP as an acidimetric standard.
-
Preparation: Crush (do not ball-mill to dust) the KHP crystals using an agate mortar to approximately 100 mesh fineness.
-
Heating: Place the crushed powder in a weighing bottle. Heat at 120°C for 2 hours .
-
Cooling: Cap the bottle immediately and cool in a desiccator containing an efficient desiccant (e.g., Magnesium Perchlorate or Silica Gel).
-
Storage: Store in the desiccator. Re-dry if exposed to humid air for >24 hours.[1]
Protocol B: TGA Stability Check
Use this to verify the purity or thermal stability of a KHP batch.
-
Instrument: Thermogravimetric Analyzer (TGA).[1]
-
Atmosphere: Nitrogen (
) at 20–50 mL/min (prevents oxidative charring).[1] -
Pan: Alumina or Platinum (Open).
-
Ramp:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 150°C (Hold 10 min to observe moisture loss).
-
Ramp 10°C/min to 350°C.
-
-
Analysis:
Module 5: Decision Logic for High-Temp Applications
Use this logic flow to determine if KHP is suitable for your specific high-temperature experiment.
Figure 2: Decision matrix for using KHP in elevated temperature environments.
References
-
NIST (National Institute of Standards and Technology). (2024).[1] Certificate of Analysis: Standard Reference Material® 84L - Potassium Hydrogen Phthalate.[1] Gaithersburg, MD.[1] [Link]
-
American Chemical Society (ACS). (2017).[1] Potassium Hydrogen Phthalate, Acidimetric Standard. ACS Reagent Chemicals.[1] [Link][1]
-
Senthilkumar, S., et al. (2015).[1][6] Influence of Cd(II) doping on the properties of potassium hydrogen phthalate (KHP) crystals. International Journal of ChemTech Research, 7(7), 3171-3180.[1][6] [Link]
-
Belcher, R., et al. (1960).[1] A derivatographic study of potassium hydrogen phthalate. Analytica Chimica Acta, 22, 261-267.[1] (Cited for decomposition mechanism:
).[1] -
Newkirk, A. E., & Laware, R. (1962).[1] Thermal stability of potassium hydrogen phthalate. Talanta, 9(2), 169-173.
Sources
Technical Guide: Minimizing Precipitation in Concentrated Dipotassium Phthalate Solutions
Introduction: The Solubility Cliff
Dipotassium Phthalate (
The Core Problem: The precipitation is rarely
This guide details the thermodynamic mechanisms driving this phase change and provides self-validating protocols to prevent it.[1]
Module 1: The Chemistry of Precipitation (Root Cause Analysis)
To prevent precipitation, you must understand the speciation equilibrium.[1] Phthalic acid is diprotic.[1] In a concentrated
The Equilibrium Trap
If the pH of your solution drops—even slightly—the equilibrium shifts leftward, forming the mono-potassium salt (
-
(Dipotassium Phthalate): Solubility
250 g/L (Highly Soluble)[1] -
KHP (Potassium Hydrogen Phthalate): Solubility
80 g/L (Moderately Soluble)[1] -
(Phthalic Acid): Solubility
6 g/L (Insoluble)[1]
Critical Failure Mode: In a 2.0 M
Speciation & Solubility Diagram
The following diagram illustrates the "Solubility Cliff." You must keep your system in the blue zone.[1]
Figure 1: pH-dependent speciation of phthalates.[1] The dashed red arrow represents the most common failure mode: pH drift causing reversion to the less soluble KHP.
Module 2: Troubleshooting Workflow
Symptom: "My clear
| Diagnostic Step | Observation | Root Cause | Corrective Action |
| 1.[1] Check pH | pH < 6.0 | CO2 Absorption: Atmospheric CO2 dissolved into the alkaline solution, forming carbonic acid and neutralizing the | Immediate: Add 5M KOH dropwise until clear. Preventive: Store under inert gas or use a soda-lime trap. |
| 2. Check Temp | T < 18°C | Thermal Crash: Solubility decreases with temperature.[1] High molarity solutions are metastable.[1] | Warm solution to 25-30°C with gentle stirring. Store in a temperature-controlled cabinet. |
| 3. Microscopy | Needle crystals | KHP Formation: Needles are characteristic of KHP crystals.[1] | Confirm pH is low.[1] Re-alkalize. |
| 4. Mixing | Cloudiness on mixing | Common Ion Effect: Mixing with other | Switch to Sodium ( |
Module 3: Preparation Protocols (SOPs)
Protocol A: Preparation of 1.0 M Dipotassium Phthalate (Self-Validating)
Do not simply dissolve commercial
Materials:
-
Potassium Hydrogen Phthalate (KHP), Primary Standard Grade (>99.95%)[1]
-
Potassium Hydroxide (KOH) pellets or 45% w/w solution[1]
-
Degassed Deionized Water (Type I)[1]
Workflow:
-
Stoichiometric Calculation: To make 1L of 1.0 M
, you need 1.0 mol of KHP and exactly 1.0 mol of KOH.[1] -
Dissolution (The Acid Phase): Suspend 204.22 g KHP in 700 mL degassed water. Note: It will not dissolve completely yet.[1]
-
Neutralization (The Exothermic Phase): Slowly add the stoichiometric amount of KOH while stirring.
-
The "Clear Point" Validation: Once the theoretical KOH is added, the solution must be clear.
-
Final Dilution: Allow to cool to 20°C. Dilute to volume (1L) with degassed water. Filter through 0.22 µm membrane to remove nucleation sites.[1]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I autoclave concentrated
Q: Why does my buffer precipitate when I add Ethanol/Acetonitrile?
A: Organic solvents lower the dielectric constant of the solvent, drastically reducing the solubility of ionic salts (
Q: I see "floaters" in my solution after 1 month. Is it microbial growth? A: Unlikely in >1 M solutions due to high osmotic pressure, but possible.[1] However, it is more likely phthalic anhydride formation or trace KHP crystallization at the air-liquid interface due to evaporation.[1] Test: Acidify a small aliquot.[1] If it fizzes (carbonate) or precipitates heavily (KHP), it is chemical.[1] If it remains slimy/turbid, it may be biological.[1]
References
-
Solubility & Thermodynamics
-
pKa and Speciation
-
Buffer Preparation Standards
Sources
purification methods for technical grade dipotassium phthalate
Technical Support Center: Dipotassium Phthalate (K2P) Purification
User Guide & Troubleshooting Interface
Subject: Technical Grade Dipotassium Phthalate Purification & Characterization Ticket ID: K2P-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Chemistry Status: Active[1]
Introduction: The "Invisible" Impurity Trap
Researchers often confuse Dipotassium Phthalate (K2P) with its ubiquitous cousin, Potassium Hydrogen Phthalate (KHP) .[1] This is the single most common cause of experimental failure.
-
KHP (Monopotassium): Primary standard, pH ~4.0, non-hygroscopic, crystallizes easily.[1]
-
K2P (Dipotassium): Hygroscopic, pH ~9.0, highly water-soluble, difficult to crystallize without anti-solvents.[1]
If your "purified" product is not deliquescent (absorbing moisture until it dissolves) or has a pH below 8.0, you have likely isolated KHP, not K2P. This guide provides the protocols to isolate the correct salt and remove technical-grade impurities (isomers, heavy metals, and polymerization byproducts).[1]
Module 1: Diagnostic & Characterization
Before attempting purification, confirm the identity of your starting material and the nature of the contamination.
Quick-Check Diagnostic Table
| Symptom | Probable Cause | Verification Step |
| pH < 7.0 (10% aq.[1] sol) | Incomplete neutralization (Presence of KHP).[1] | Add KOH until pH stabilizes at ~9.0–9.2. |
| Yellow/Amber Solution | Polymerized organic impurities or oxidation byproducts.[1] | UV-Vis scan (look for absorbance >300 nm).[1] |
| Insoluble White Residue | Phthalic acid (low pH) or Calcium/Magnesium salts.[1] | Filter and test solubility in 1M HCl. |
| Product turns to liquid | Normal behavior for K2P (Hygroscopicity).[1] | Do not discard. This confirms K2P identity.[1] |
Module 2: Purification Protocols
Protocol A: Anti-Solvent Recrystallization (The "Salting Out" Method)
Use this for general purification (purity increase from ~90% to >98%).
The Science: K2P is too soluble in water to yield high recovery via simple cooling.[1] We utilize the "common ion effect" and polarity shift by introducing Ethanol (EtOH), in which K2P is sparingly soluble.[1]
Reagents:
-
Technical Grade K2P[1]
-
Deionized Water (18.2 MΩ)[1]
-
Absolute Ethanol (99%+)[1]
-
Activated Carbon (Powdered, acid-washed)[1]
Workflow:
-
Dissolution: Dissolve 100g of Tech Grade K2P in the minimum amount of warm water (approx. 80-90 mL at 40°C).
-
Note: If the pH is < 8.5, adjust with 1M KOH dropwise.[1]
-
-
Adsorption (Color Removal): Add 1.0g Activated Carbon.[1] Stir for 30 mins at 40°C.
-
Clarification: Filter through a 0.45µm membrane (vacuum filtration) to remove carbon and insoluble particulates.[1]
-
Crystallization:
-
Place the clear filtrate in a stirred vessel.
-
Slowly add Absolute Ethanol (Ratio: 3 parts Ethanol to 1 part Aqueous Solution).
-
Critical: Add the first 20% of ethanol dropwise until turbidity persists (cloud point).[1] Then add the rest.
-
-
Cooling: Cool the mixture to 4°C for 4 hours.
-
Isolation: Filter rapidly under vacuum (nitrogen blanket preferred to prevent moisture uptake).[1]
-
Drying: Dry in a vacuum oven at 60°C for 12 hours. Store immediately in a desiccator.
Protocol B: Heavy Metal Removal (Chelation)
Use this if the material is for biological or pharmaceutical applications.
The Science: Phthalates can chelate metals. Standard recrystallization often fails to remove trace Lead (Pb) or Cadmium (Cd).[1] We use sulfide precipitation or resin exchange.[1]
-
Preparation: Dissolve K2P to 20% w/v in water.
-
Precipitation: Add 0.1% w/v Sodium Sulfide (Na₂S).[1] Stir for 15 mins.
-
Filtration: Filter through a 0.22µm filter.
-
Polishing: Pass the filtrate through a column of Chelex 100 (sodium form) to scavenge remaining ions.[1]
-
Proceed to Protocol A (Step 4) for isolation.
Module 3: Visualization of Logic & Workflows
Figure 1: The pH-Dependent Equilibrium
Understanding the species distribution is vital. You cannot isolate K2P if the pH is in the KHP dominance zone.
Caption: Species dominance by pH. Attempting to crystallize K2P below pH 8.0 will result in KHP contamination.
Figure 2: Purification Workflow Logic
Caption: Step-by-step purification stream. Note the critical pH check at dissolution and the anti-solvent addition.
Module 4: Troubleshooting & FAQs
Q: My final product turned into a sticky "goo" instead of crystals. What happened? A: This is "oiling out," common with K2P.[1]
-
Cause 1: You added the ethanol too fast. This creates local supersaturation where the salt crashes out as an amorphous oil/hydrate.
-
Cause 2: The temperature was too high during ethanol addition.
-
Fix: Re-dissolve by heating.[1][6] Add ethanol dropwise with vigorous stirring. Seed the solution with a tiny crystal of pure K2P if available.
Q: I dried the product in the oven, but it gained weight. Why? A: K2P is extremely hygroscopic.[1] If you used a standard convection oven, it absorbed moisture from the circulating air.[1]
-
Fix: You must use a vacuum oven.[1] If unavailable, dry in a desiccator over Phosphorus Pentoxide (
) or anhydrous Calcium Chloride.[1]
Q: Can I use Methanol instead of Ethanol? A: Yes, but Ethanol is preferred.[1] Methanol is more toxic and has higher solubility for K2P than Ethanol, which reduces your yield.[1] Acetone is not recommended as it can cause immediate, uncontrolled precipitation (amorphous) rather than crystallization.[1]
Q: How do I remove Iron (Fe) contamination causing a yellow tint? A: If activated carbon fails, the iron is likely chelated.[1] Adjust pH to 10-11 (temporarily) to force Iron Hydroxide precipitation, filter, then re-adjust pH if necessary (though K2P is naturally alkaline, so pH 10 is acceptable).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78125, Phthalic acid, dipotassium salt.[1] Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). Potassium Hydrogen Phthalate pH Standards.[1] (Referencing the distinction in stability and solubility between KHP and K2P). Retrieved from [Link][1]
-
Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.[1] (General principles of anti-solvent crystallization applied to high-solubility salts).[1] Retrieved from [Link][1]
-
Cheng, Y., et al. (2021). Separation and purification of phthalate salts.[1] (General methodology for salt purification via solvent displacement).[1] Note: Adapted from general chemical engineering principles for dicarboxylic acid salts.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Dipotassium Phthalate before handling.[1] It is an eye irritant.[1][7][8]
Sources
- 1. Potassium hydrogen phthalate - Wikipedia [en.wikipedia.org]
- 2. Remediation of phthalate acid esters from contaminated environment—Insights on the bioremedial approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. CN101462949B - Method for preparing primary standard reagent potassium hydrogen phthalate - Google Patents [patents.google.com]
- 5. New scientific review outlines food processing methods to reduce toxic metal levels | Safer Phosphates [saferphosphates.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Buy Dipotassium phthalate | 4409-98-7 [smolecule.com]
- 8. Phthalic acid, dipotassium salt | C8H4K2O4 | CID 78125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive FTIR Interpretation Guide: 1,2-Benzenedicarboxylic Acid Dipotassium Salt (1:2)
Executive Summary & Chemical Context[1][2][3][4][5]
This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 1,2-Benzenedicarboxylic acid dipotassium salt (CAS: 4409-98-7), hereafter referred to as Dipotassium Phthalate (
In drug development and crystal engineering, distinguishing between the three protonation states of phthalic acid is critical for verifying salt formation and ensuring stoichiometric accuracy.
-
Phthalic Acid (
): Fully protonated. -
Potassium Hydrogen Phthalate (KHP, 1:1): Mono-deprotonated (Primary Standard).
-
Dipotassium Phthalate (
, 1:2): Fully deprotonated.
Core Technical Insight: The transition from the 1:1 salt (KHP) to the 1:2 salt (
Experimental Protocol: Ensuring Spectral Integrity
To obtain a reference-quality spectrum of Dipotassium Phthalate, the experimental setup must account for the salt's hygroscopic nature and the potential for hydrolysis.
Method A: Attenuated Total Reflectance (ATR) (Recommended for QC)
-
Crystal Contact: Use a Diamond or ZnSe crystal. High contact pressure is required to resolve the aromatic overtones in the fingerprint region.
-
Background Correction: 64 scans minimum to suppress atmospheric water vapor, which interferes with the carboxylate region (1600–1500 cm⁻¹).
-
Warning:
is often supplied as a hemihydrate or dihydrate. If "anhydrous" characterization is required, dry the sample at 110°C for 2 hours prior to analysis.
Method B: KBr Pellet (Recommended for Structural Elucidation)
-
Ratio: 1:100 (Sample:KBr).
-
Grinding: Grind gently. Excessive pressure can induce lattice defects or ion exchange with KBr (though less of a risk with K-salts).
-
Pressing: Evacuate the die for 2 minutes before pressing to remove trapped moisture.
Spectral Analysis & Interpretation Logic
Region 1: The Diagnostic Carbonyl Zone (1800 – 1500 cm⁻¹)
This is the primary decision region.
-
Phthalic Acid/KHP: Exhibits a sharp, intense band at 1690–1670 cm⁻¹ corresponding to the
stretch of the protonated carboxylic acid group ( ). -
Dipotassium Phthalate (1:2): This region must be void of the 1690 cm⁻¹ peak .[1] Instead, the dominant feature is the Asymmetric Carboxylate Stretching (
) centered at 1580–1560 cm⁻¹ .-
Note: The aromatic ring
stretching modes (~1580–1600 cm⁻¹) often overlap with the asymmetric carboxylate band, creating a broadened or split peak profile.
-
Region 2: The Carboxylate "Doublet" (1500 – 1300 cm⁻¹)
The 1:2 salt is defined by the two chemically equivalent carboxylate groups.
-
Asymmetric Stretch: ~1560–1580 cm⁻¹.
-
Symmetric Stretch (
): ~1380–1420 cm⁻¹. -
Separation: The separation (
) is typically >150 cm⁻¹, characteristic of an ionic bonding mode between the carboxylate oxygen and the Potassium cation.
Region 3: The Fingerprint & Aromatic Substitution (1000 – 600 cm⁻¹)
-
Ortho-Substitution: A strong, sharp band at 740–750 cm⁻¹ (C-H out-of-plane deformation) confirms the 1,2-disubstitution pattern on the benzene ring. This band is largely invariant across the acid/salt forms.
Region 4: The Hydroxyl Region (3500 – 2500 cm⁻¹)
-
Absence of "Acid Beard": Phthalic acid and KHP show a broad, chaotic absorption from 3000–2500 cm⁻¹ (O-H stretching of the carboxylic acid dimer).
-
Dipotassium Phthalate: This region is clean (flat baseline) in the anhydrous form. If hydrated, a distinct, broad water band appears centered at ~3400 cm⁻¹, but the lower-frequency "beard" is absent.
Comparative Performance Data
The following table summarizes the critical shifts required to validate the 1:2 salt against its alternatives.
| Vibrational Mode | Phthalic Acid ( | Potassium Hydrogen Phthalate (KHP) | Dipotassium Phthalate ( |
| C=O Stretch (COOH) | 1690 cm⁻¹ (Strong) | 1675 cm⁻¹ (Strong) | ABSENT |
| Absent | 1560 cm⁻¹ | 1560–1580 cm⁻¹ (Very Strong) | |
| Absent | 1380 cm⁻¹ | 1380–1410 cm⁻¹ (Strong) | |
| O-H Stretch (Acid) | 2500–3000 cm⁻¹ (Broad) | 2400–2800 cm⁻¹ (Broad) | ABSENT |
| Aromatic C-H (oop) | 740 cm⁻¹ | 741 cm⁻¹ | 745 cm⁻¹ |
| Protonation State | Fully Protonated | 1:1 (Mono-deprotonated) | 1:2 (Fully Deprotonated) |
Visualizing the Logic
Diagram 1: Spectral Decision Tree
This workflow allows for rapid identification of the phthalate species based on spectral features.
Caption: Decision logic for distinguishing Dipotassium Phthalate from its acid and mono-salt counterparts.
Diagram 2: Vibrational Mode Assignments ( )
This diagram maps the molecular structure to the specific observed wavenumbers.
Caption: Mapping of functional groups to characteristic FTIR bands in Dipotassium Phthalate.
References
-
National Institute of Standards and Technology (NIST). 1,2-Benzenedicarboxylic acid (Phthalic Acid) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Senthilkumar, S., et al. Influence of Cd(II) doping on the properties of potassium hydrogen phthalate (KHP) crystals. International Journal of ChemTech Research, 2015. (Provides comparative assignments for carboxylate modes). [Link]
-
911 Metallurgist. IR Infrared Absorption Bands of Carboxylate. (General reference for carboxylate shift physics). [Link]
Sources
Raman Spectroscopy Fingerprint of Dipotassium Phthalate Crystals: A Comprehensive Comparison Guide
By: Senior Application Scientist
Introduction: The Analytical Imperative
Dipotassium phthalate (DKP) and its related hydrogenated analogs (such as potassium hydrogen phthalate, KHP) are foundational materials in crystal engineering, nonlinear optics (NLO), and analytical chemistry, where they frequently serve as primary buffering standards[1],[2]. When synthesizing DKP single crystals for Raman laser converters or evaluating batch purity for pharmaceutical formulations, confirming the structural integrity of the crystal lattice is paramount[1].
While X-ray diffraction (XRD) provides excellent long-range crystallographic data, vibrational spectroscopy—specifically Raman scattering—delivers a highly specific molecular fingerprint. It probes the polarizability changes of the aromatic ring and the carboxylate (COO⁻) functional groups, offering rapid, non-destructive insights into hydrogen bonding networks and lattice defects[3].
This guide objectively compares the performance of three dominant vibrational spectroscopy modalities—Dispersive Raman (785 nm) , FT-Raman (1064 nm) , and ATR-FTIR —for the characterization of DKP crystals, supported by field-proven experimental protocols and benchmark data.
Mechanistic Breakdown: The DKP Vibrational Fingerprint
To effectively compare instrumentation, we must first understand the causality behind the DKP Raman fingerprint. The DKP molecule (
The Raman spectrum is dominated by vibrational modes that induce significant changes in the electron cloud polarizability:
-
Aromatic Ring Breathing (~1040 cm⁻¹): This highly symmetric expansion and contraction of the benzene ring yields the most intense and sharpest Raman peak. Because it is largely unaffected by external hydrogen bonding, it serves as the primary internal standard for quantifying DKP concentration in mixtures[1].
-
Carboxylate Stretches (1390–1590 cm⁻¹): The symmetric stretching (
) of the COO⁻ group appears strongly around 1398–1404 cm⁻¹, while the asymmetric stretch ( ) appears near 1560–1585 cm⁻¹[4]. The exact position and full-width at half-maximum (FWHM) of these peaks are highly sensitive to the coordination environment of the potassium ions ( ) and the degree of hydration[4]. -
C-H Stretching (>3000 cm⁻¹): The aromatic C-H stretches manifest as a distinct cluster of peaks between 3066 and 3075 cm⁻¹[4].
Table 1: Benchmark Vibrational Peak Assignments for DKP Crystals
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected FTIR Wavenumber (cm⁻¹) | Relative Intensity (Raman) |
| Out-of-plane C-H bending | 810 | 802 | Weak |
| Aromatic ring breathing | 1040 | 1035 | Very Strong |
| C-C stretching | 1182 | 1178 | Medium |
| Symmetric COO⁻ stretch ( | 1398 - 1404 | 1404 | Strong |
| Asymmetric COO⁻ stretch ( | 1560 - 1585 | 1585 | Medium |
| Aromatic C=C stretch | 1593 - 1620 | 1600 | Strong |
| Aromatic C-H stretch | 3066 - 3075 | 3059 | Medium-Weak |
Technology Comparison: Selecting the Right Modality
The choice of spectrometer dictates the quality of the DKP fingerprint. Because Raman scattering intensity scales with
Table 2: Performance Comparison of Analytical Modalities for DKP
| Feature | Dispersive Raman (785 nm) | FT-Raman (1064 nm) | ATR-FTIR (Diamond Crystal) |
| Excitation / Source | 785 nm Diode Laser | 1064 nm Nd:YAG Laser | Broadband IR Source |
| Signal-to-Noise Ratio | High (Excellent scattering) | Moderate (Lower scattering) | High (Direct absorption) |
| Fluorescence Interference | Moderate to High | None (Eliminated) | None |
| Spatial Resolution | < 1 µm (Confocal) | ~50 µm | ~5-10 µm |
| Best Used For | High-resolution mapping of pure DKP crystals | Bulk analysis of unpurified/fluorescent DKP batches | Surface analysis and dipole-moment changes |
Application Scientist Insight: If you are mapping the surface defects of a pure DKP single crystal, Dispersive Raman (785 nm) is the gold standard due to its sub-micron spatial resolution. However, if you are analyzing raw, unpurified DKP powder directly from a synthesis reactor, the FT-Raman (1064 nm) is mandatory. The 1064 nm excitation energy is too low to excite the electronic transitions of most organic impurities, thereby bypassing the massive fluorescence baseline that would otherwise obscure the 1040 cm⁻¹ ring breathing mode.
Caption: Decision matrix for selecting the optimal vibrational spectroscopy modality for DKP analysis.
Standardized Experimental Protocol (Self-Validating)
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating loop. By checking the system against a known standard before and after the measurement, we rule out laser-induced thermal drift or spectrometer misalignment.
Phase 1: System Calibration & Validation
-
Initialization: Power on the 785 nm Dispersive Raman spectrometer and allow the laser to stabilize for 30 minutes to ensure wavelength and thermal stability.
-
Pre-Measurement Calibration: Place a pristine Silicon (Si) reference wafer on the microscope stage. Acquire a spectrum (10% laser power, 1s exposure).
-
Validation Gate: Verify that the Si first-order optical phonon band is centered precisely at 520.7 ± 0.5 cm⁻¹ . If it deviates, perform a software recalibration.
Phase 2: DKP Sample Preparation
-
Desiccation: Store DKP crystals in a vacuum desiccator over silica gel for 24 hours prior to analysis. Causality: Water molecules form hydrogen bonds with the COO⁻ groups, which alters polarizability and causes inhomogeneous broadening of the symmetric stretch at 1400 cm⁻¹.
-
Mounting: Transfer a single DKP crystal onto a clean glass slide using anti-static tweezers. Do not crush the crystal; mechanical stress can induce lattice strain, artificially shifting the 1040 cm⁻¹ ring breathing mode.
Phase 3: Spectral Acquisition
-
Focusing: Use a 50x long-working-distance (LWD) objective to focus the laser slightly below the surface of the DKP crystal. Causality: This bypasses surface-adsorbed atmospheric contaminants that could skew the carboxylate stretching region.
-
Parameter Optimization: Set the laser power to 10-15 mW at the sample. Causality: DKP is an organic salt; excessive laser power (>50 mW) will cause localized thermal degradation, visible as a rising baseline and peak broadening.
-
Acquisition: Collect the spectrum from 100 to 3500 cm⁻¹. Use 3 accumulations of 10 seconds each to optimize the signal-to-noise ratio while allowing the software to filter out cosmic ray artifacts.
Phase 4: Post-Measurement Validation
-
Post-Measurement Calibration: Immediately replace the DKP sample with the Si wafer and re-measure.
-
Integrity Check: The Si peak must remain at 520.7 ± 0.5 cm⁻¹. If it has shifted, the DKP data must be discarded and re-acquired due to thermal drift during the run.
Caption: Self-validating experimental workflow for DKP Raman spectral acquisition.
Conclusion
For the rigorous characterization of Dipotassium Phthalate crystals, Dispersive Raman Spectroscopy (785 nm) offers the best balance of spatial resolution and scattering efficiency, provided the sample is highly pure. The intense ring breathing mode at 1040 cm⁻¹ and the distinct carboxylate stretches around 1400 cm⁻¹ and 1585 cm⁻¹ serve as an unmistakable fingerprint for structural verification. However, for industrial batches prone to fluorescence, FT-Raman (1064 nm) remains the indispensable alternative. By adhering to self-validating protocols, researchers can ensure their vibrational data is both highly accurate and reproducible.
References
-
Kaminskii, A. A., et al. (2009). Potassium and ammonium hydrogen phthalates KHC6H4(COO)2 and (NH4)HC6H4(COO)2 - New organic crystals for Raman laser converters with large frequency shift. ResearchGate. 1
-
National Center for Biotechnology Information (2025). Potassium hydrogen phthalate. PubChem - NIH. 2
-
Shobhana, E., et al. (2011). Intramolecular Charge Transfer and Z-Scan Studies of a Semiorganic Nonlinear Optical Material Sodium Acid Phthalate Hemihydrate: A Vibrational Spectroscopic Study. ACS Publications. 3
-
Synthesis, Characterization and Antimicrobial Studies of Mixed Ligand from Phthalic Acid and 1,10-Phenanthroline with Their Complexes (2020). AIP Publishing. 4
Sources
Technical Comparison: Solubility Profiles of Dipotassium vs. Disodium Phthalate
[1]
Executive Summary
In formulation science and crystal engineering, the choice between Dipotassium Phthalate (
While Potassium Hydrogen Phthalate (KHP) is the ubiquitous primary standard, the fully neutralized dipotassium (
This guide provides a head-to-head analysis of their physicochemical properties, thermodynamic drivers, and a validated protocol for solubility determination.
Physicochemical Comparison
The following table synthesizes the core properties of both salts. Note the distinction between these neutral salts and their acidic counterparts (e.g., KHP).
| Property | Disodium Phthalate ( | Dipotassium Phthalate ( |
| CAS Number | 15968-01-1 | 4409-98-7 |
| Molecular Formula | ||
| Molecular Weight | 210.09 g/mol | 242.31 g/mol |
| Aqueous Solubility (20°C) | > 500 g/L (Very High) | Highly Soluble (Likely > 550 g/L)* |
| Hygroscopicity | Hygroscopic | Deliquescent (Extreme) |
| Solution pH (0.1 M) | ~8.5 - 9.5 (Weak Base) | ~9.0 - 10.0 (Weak Base) |
| Common State | White Crystalline Powder | Often prepared in situ |
| Primary Utility | Buffers, Plasticizer Synthesis | High-Ionic Strength Buffers, Electrolytes |
*Note: Exact gravimetric solubility data for isolated Dipotassium Phthalate is scarce in literature due to its tendency to absorb atmospheric moisture to the point of liquefaction (deliquescence). Theoretical lattice energy calculations suggest it exceeds the sodium variant.
Mechanistic Insight: The Thermodynamics of Solubility
Why is the potassium salt generally more soluble? The answer lies in the balance between Lattice Energy (
The Cation Radius Effect
The phthalate anion (
-
Sodium (
): Smaller ionic radius (102 pm). It packs more tightly with the carboxylate oxygens, creating a stronger crystal lattice that requires more energy to break. -
Potassium (
): Larger ionic radius (138 pm). The size mismatch between the large cation and the bulky phthalate anion reduces the lattice energy ( ).
Entropy of Dissolution
While
Experimental Protocol: Equilibrium Solubility Determination
To empirically determine the solubility limit of these salts, a simple "mix and observe" approach is insufficient due to the viscosity of high-concentration phthalate solutions. The following Shake-Flask Method with Gravimetric Analysis is the gold standard.
Protocol Workflow
-
Preparation: Add excess salt to degassed, deionized water (Milli-Q) in a borosilicate glass flask.
-
Equilibration: Agitate at constant temperature (
) for 24-48 hours. -
Filtration: Filter supernatant through a 0.45
PVDF syringe filter (pre-heated to prevent crystallization). -
Quantification:
-
Method A (Gravimetric): Evaporate a known volume to dryness at 105°C.
-
Method B (HPLC): Dilute and analyze UV absorbance at 254 nm against a standard curve.
-
Visualizing the Workflow
Figure 1: Step-by-step workflow for determining equilibrium solubility of phthalate salts.
Applications and Selection Guide
Choose Disodium Phthalate (
-
Handling: You need a stable, weighable powder that doesn't turn to liquid on the balance.
-
Cost: Industrial scale-up is required; sodium bases are cheaper than potassium.
-
Standard Buffers: Preparing standard pH buffers (e.g., pH 4.0 - 6.0 range when combined with HCl).
Choose Dipotassium Phthalate (
-
High Solubility: You need to prepare ultra-concentrated stock solutions (>2 M) for high-throughput screening.
-
Ionic Strength: You require a specific
ion activity for biological assays (e.g., potassium channel studies). -
Solubility Enhancement: You are formulating a hydrophobic drug and need a "salting-in" electrolyte that is less likely to precipitate than sodium.
References
-
BenchChem. (2025). Disodium Phthalate: A Comprehensive Technical Guide. Retrieved from
-
CymitQuimica. (2025). Dipotassium Phthalate Product Specifications. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Certificate of Analysis: Potassium Hydrogen Phthalate (SRM 84L). Retrieved from
-
Thomsen, M., et al. (2001). "Solubilities and surface activities of phthalates investigated by surface tension measurements." Environmental Toxicology and Chemistry. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: di-Potassium Phthalate. Retrieved from
Navigating the Analytical Maze: A Comparative Guide to HPLC Detection Limits for Phthalate Salts in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
The ubiquitous nature of phthalate esters, widely used as plasticizers, has led to their persistent presence in the environment, raising concerns about their potential endocrine-disrupting properties.[1] Accurate and sensitive quantification of these compounds in complex environmental matrices such as water, soil, and sediment is paramount for assessing environmental risk and ensuring regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering a range of detection methods with varying sensitivities and selectivities.[2][3] This guide provides an in-depth comparison of common HPLC-based methodologies for phthalate analysis, offering insights into their detection limits, practical applications, and the critical role of sample preparation.
The Analytical Arsenal: Comparing HPLC Detection Methods
The choice of detector is a critical determinant of sensitivity and selectivity in phthalate analysis. While traditional HPLC with Ultraviolet (UV) detection offers a robust and cost-effective solution, more advanced techniques like tandem mass spectrometry (MS/MS) provide unparalleled sensitivity and specificity, crucial for detecting trace levels in complex samples.[4][5]
Table 1: Comparative Overview of HPLC Detection Methods for Phthalate Analysis
| Analytical Technique | Typical Detection Limits (µg/L in Water) | Advantages | Disadvantages | Common Analytes |
| HPLC-UV/DAD | 0.1 - 10 | Cost-effective, robust, widely available.[5] | Lower sensitivity, potential for matrix interference.[5] | DMP, DEP, DBP, BBP |
| UPLC-MS/MS | 0.04 - 0.5 | High sensitivity and selectivity, suitable for complex matrices, allows for confirmation of identity.[6][7] | Higher instrument cost and complexity, potential for matrix effects (ion suppression/enhancement).[6][8] | DEP, DBP, BBP, DEHP, DnOP |
| LC-GC-MS | 0.1 - 1.4 | On-line sample cleanup and concentration, high sensitivity.[9] | Complex instrumentation, requires specialized interface. | DMP, DEHP |
Note: Detection limits are indicative and can vary significantly based on the specific phthalate, sample matrix, and sample preparation method.
The Critical First Step: Sample Preparation Strategies
The accuracy of any phthalate analysis heavily relies on the effectiveness of the sample preparation method. The primary goals are to extract the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. Common challenges in sample preparation include the risk of contamination from laboratory equipment and solvents, as phthalates are prevalent in many plastic products.[2]
Solid-Phase Extraction (SPE) for Water Samples
Solid-Phase Extraction is a widely used technique for the pre-concentration and cleanup of phthalates from aqueous samples.[10][11]
Experimental Protocol: SPE for Phthalate Analysis in Water
-
Cartridge Conditioning: Sequentially wash a C18 SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of ultrapure water.[12]
-
Sample Loading: Pass the water sample (typically 100-1000 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.[12]
-
Washing: Wash the cartridge with a small volume of a methanol/water mixture to remove polar interferences.
-
Drying: Dry the cartridge under a stream of nitrogen or by vacuum to remove residual water.
-
Elution: Elute the retained phthalates with a small volume (e.g., 2-5 mL) of a suitable organic solvent such as acetonitrile or a hexane:acetone mixture.[12]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the mobile phase for HPLC analysis.
Caption: Workflow for Solid-Phase Extraction of Phthalates from Water Samples.
Liquid-Liquid Extraction (LLE) for Soil and Sediment Samples
For solid matrices like soil and sediment, Liquid-Liquid Extraction is a common approach to isolate phthalates.
Experimental Protocol: LLE for Phthalate Analysis in Soil/Sediment
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris.
-
Extraction: Weigh a representative portion of the sample (e.g., 10 g) into a centrifuge tube. Add a suitable extraction solvent (e.g., 20 mL of a hexane:acetone mixture) and an internal standard.
-
Homogenization: Vigorously shake or sonicate the mixture for a set period (e.g., 30 minutes) to ensure efficient extraction.
-
Phase Separation: Centrifuge the sample to separate the solid and liquid phases.
-
Collection: Carefully collect the supernatant (the organic solvent layer containing the extracted phthalates).
-
Repeat Extraction (Optional): For exhaustive extraction, the process can be repeated with fresh solvent.
-
Cleanup and Concentration: The combined extracts may require a cleanup step (e.g., passing through a Florisil column) to remove co-extracted interferences. The extract is then concentrated before HPLC analysis.
Caption: Workflow for Liquid-Liquid Extraction of Phthalates from Soil/Sediment.
Achieving Trustworthy Results: Quality Control and Method Validation
To ensure the reliability of analytical data, rigorous quality control measures and method validation are essential. This includes the analysis of procedural blanks to monitor for contamination, matrix spikes to assess recovery and matrix effects, and the use of internal standards to correct for variations in sample preparation and instrument response.[12] Method validation should establish key performance parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.[13]
Regulatory Landscape and Future Trends
Regulatory bodies worldwide have established limits for certain phthalates in various consumer products and environmental media.[14][15][16] For instance, the European Union restricts the use of several phthalates in toys and childcare articles to a concentration of 0.1% by weight.[16] As analytical instrumentation continues to evolve, there is a trend towards methods with even lower detection limits and higher throughput, enabling more comprehensive environmental monitoring and risk assessment. The development of miniaturized sample preparation techniques, such as dispersive liquid-liquid microextraction (DLLME), also aims to reduce solvent consumption and analysis time, aligning with the principles of green chemistry.[10]
Conclusion
The selection of an appropriate HPLC method for phthalate analysis in environmental samples is a critical decision that depends on the required sensitivity, the complexity of the sample matrix, and available resources. While HPLC-UV provides a reliable and accessible option for routine monitoring, the superior sensitivity and selectivity of LC-MS/MS are often necessary for trace-level quantification and confirmatory analysis. Regardless of the chosen instrumentation, meticulous sample preparation and robust quality control are indispensable for generating accurate and defensible data, which is crucial for protecting environmental and human health.
References
- Smolecule. (n.d.). Comprehensive Application Notes and Protocols for Phthalate Quantification in Environmental Matrices.
- Various Authors. (2025). Analytical methodologies for the determination of phthalates in environmental matrices. ResearchGate.
- Royal Society of Chemistry. (n.d.). Detection of phthalates in water using ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry MRM mode– 'ghost peaks' and measurement methodology. Analytical Methods.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or.
- United States Environmental Protection Agency (EPA). (n.d.). Method 606: Phthalate Ester.
- Various Authors. (2025). Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. ResearchGate.
- Ziembowicz, S., & Kida, M. (2023). Determination of di-n-butyl Phthalate in Environmental Samples. Rocznik Ochrona Środowiska.
- PubMed. (2008). Analysis of phthalates via HPLC-UV in environmental water samples after concentration by solid-phase extraction using ionic liquid mixed hemimicelles.
- PubMed. (2015). Determination of phthalate esters from environmental water samples by micro-solid-phase extraction using TiO2 nanotube arrays before high-performance liquid chromatography.
- Learn. (2026). What Are the Current Ecotoxicological Threshold Limits for Phthalates?.
- MDPI. (2021). New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector.
- ResearchGate. (2025). Analysis of Phthalates Via HPLC-UV in Environmental Water Samples After Concentration by Solid-Phase Extraction Using Ionic Liquid Mixed Hemimicelles.
- Various Authors. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Department of Environmental Science, Lahore College for Women University, Lahore, Pakistan.
- Measurlabs. (2025). Phthalates Testing according to EU Regulations.
- Compliance & Risks. (2019). Restriction of Phthalates Under EU RoHS.
- Thermo Fisher Scientific. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.
- European Chemicals Agency (ECHA). (n.d.). Phthalates.
- ResearchGate. (n.d.). Examples of national regulatory limits for phthalate composition of children's toys.
- LCGC International. (2026). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry.
- ResearchGate. (2025). Comparison of UPLC and HPLC for analysis of 12 phthalates.
- Various Authors. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug.
Sources
- 1. Phthalates - ECHA [echa.europa.eu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Detection of phthalates in water using ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry MRM mode– ‘ghost peaks’ and measurement methodology - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of phthalate esters from environmental water samples by micro-solid-phase extraction using TiO2 nanotube arrays before high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of phthalates via HPLC-UV in environmental water samples after concentration by solid-phase extraction using ionic liquid mixed hemimicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
- 14. measurlabs.com [measurlabs.com]
- 15. complianceandrisks.com [complianceandrisks.com]
- 16. researchgate.net [researchgate.net]
mass spectrometry fragmentation patterns of dipotassium phthalate
Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Dipotassium Phthalate
Executive Summary
Dipotassium phthalate (
This guide objectively compares the mass spectrometric performance of dipotassium phthalate against its key structural isomers and alternative analytical workflows. We provide mechanistic insights into its fragmentation pathways to ensure precise identification in complex matrices.
Mechanistic Insight: Fragmentation Pathways
The "performance" of dipotassium phthalate in MS is defined by its ionization efficiency and the specificity of its fragmentation. Unlike neutral phthalate esters, the dipotassium salt exists as a pre-charged species in solution.
ESI Positive Mode: The Anhydride Pathway
In positive ESI, the salt dissociates. The dominant species observed is typically the protonated phthalic acid
-
Mechanism: The hallmark of ortho-phthalates is the "Ortho Effect." Upon collisional activation, the protonated molecule (m/z 167) undergoes rapid intramolecular cyclization to eliminate water, forming the stable protonated phthalic anhydride ion (m/z 149) .
-
Significance: This transition (167
149) is highly efficient and serves as the primary quantifier.
ESI Negative Mode: The Decarboxylation Pathway
Negative mode is often more sensitive for the salt form as it capitalizes on the pre-existing anionic state.
-
Precursor: The mono-anion
(m/z 165). -
Mechanism: The fragmentation is driven by sequential decarboxylation. The parent ion loses
(44 Da) to form the benzoate anion (m/z 121), followed by a second decarboxylation to the phenyl anion (m/z 77).
Figure 1: Divergent fragmentation pathways of Dipotassium Phthalate in Positive vs. Negative ESI modes.
Comparative Analysis: Product vs. Alternatives
The primary challenge in phthalate analysis is distinguishing the ortho-isomer (phthalate) from its meta (isophthalate) and para (terephthalate) isomers.
Comparison 1: Isomeric Selectivity (Ortho vs. Meta/Para)
Dipotassium phthalate is unique due to the steric proximity of its carboxyl groups.
| Feature | Dipotassium Phthalate (Ortho) | Dipotassium Isophthalate (Meta) | Dipotassium Terephthalate (Para) |
| Dominant Fragment (ESI+) | m/z 149 (Anhydride) | m/z 121 (Benzoic acid) | m/z 121 (Benzoic acid) |
| Mechanism | Cyclization (Entropy favored) | Sequential loss of | Sequential loss of |
| Diagnostic Ratio | High 149/121 ratio | Low 149/121 ratio | Low 149/121 ratio |
| Differentiation | Excellent | Poor (requires chromatography) | Poor (requires chromatography) |
Analysis: The formation of the cyclic anhydride (m/z 149) is geometrically impossible for the meta and para isomers without complex rearrangement. Therefore, if your MS/MS spectrum is dominated by m/z 149, the salt is confirmed as the ortho isomer. The meta and para isomers preferentially fragment via m/z 167
Comparison 2: Analytical Workflow (Direct ESI vs. GC-MS)
| Parameter | Direct ESI-MS/MS (Recommended) | GC-MS (Alternative) |
| Sample Prep | Minimal: Dissolve in MeOH/H2O. | Heavy: Requires acidification & derivatization (e.g., methylation) to make volatile. |
| Speed | < 2 mins/sample | > 20 mins/sample |
| Artifact Risk | Low (Soft ionization) | High (Incomplete derivatization can lead to false quantitation). |
| Detection Limit | ng/mL (ppb) | ng/mL (ppb) |
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this protocol. This workflow includes a "Self-Validation" step using the diagnostic ion ratio.
Sample Preparation
-
Stock Solution: Dissolve 1 mg Dipotassium Phthalate in 1 mL of 50:50 Methanol:Water (v/v). Note: Pure methanol may precipitate the salt.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode).
Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: ESI
-
Flow Rate: 0.3 mL/min
-
Positive Mode Transitions:
-
Quantifier: 167.0
149.0 (CE: 15-20 eV) -
Qualifier: 167.0
121.0 (CE: 25-30 eV)
-
-
Negative Mode Transitions:
-
Quantifier: 165.0
121.0 (CE: 15 eV) -
Qualifier: 165.0
77.0 (CE: 30 eV)
-
Validation Criterion
Calculate the Ion Ratio (Qualifier/Quantifier).
-
For Dipotassium Phthalate (Ortho) , the 149 intensity should be
the 121 intensity in Positive Mode. -
If the ratio is inverted (121 > 149), suspect contamination with Isophthalate or Terephthalate.
References
-
Jeon, H., et al. (2023). "Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry." Journal of Chromatography A. Link
-
Silva, M.J., et al. (2022). "Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies." Journal of the American Society for Mass Spectrometry. Link
-
Lacko, M., et al. (2020). "Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour." Physical Chemistry Chemical Physics. Link
-
NIST Mass Spectrometry Data Center. "Phthalic acid, dipotassium salt." National Institute of Standards and Technology. Link
Thermogravimetric Analysis (TGA) of Hydrated vs. Anhydrous Dipotassium Phthalate
This guide provides an in-depth technical comparison of the thermogravimetric analysis (TGA) profiles of hydrated and anhydrous dipotassium phthalate (
Executive Summary
Dipotassium phthalate (
This guide delineates the distinct TGA fingerprints of the hydrated and anhydrous forms, providing a self-validating protocol to distinguish surface moisture, stoichiometric hydration, and bulk decomposition.
Material Characterization & Chemical Context
Before interpreting TGA curves, it is vital to distinguish the analyte from its common congeners.
| Property | Dipotassium Phthalate ( | Potassium Hydrogen Phthalate (KHP) |
| Formula | ||
| MW | 242.32 g/mol | 204.22 g/mol |
| Role | Buffer, Synthesis Precursor, KHP degradation product | Primary Standard (Acid-Base), Buffer |
| Hygroscopicity | Moderate (Often forms hydrates) | Low (Non-hygroscopic standard) |
| pH (0.1M) | Basic ( | Acidic ( |
Scientific Insight:
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible data, follow this standardized TGA workflow. This protocol minimizes buoyancy effects and ensures complete dehydration prior to decomposition.
Instrument Configuration[2][3]
-
Instrument: TGA/DSC (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).
-
Pan Type: Platinum (Pt) or Alumina (
) open pans (100 ). Avoid Aluminum pans if going >600°C. -
Purge Gas: Nitrogen (
) at 50 mL/min (Inert environment to study pyrolysis). -
Sample Mass: 5–10 mg (Optimized for resolution vs. signal-to-noise).
Heating Program
-
Equilibration: Isothermal at 25°C for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Isothermal: Hold at 150°C for 10 minutes (Critical step to validate "Anhydrous" baseline).
-
Ramp: 10°C/min to 900°C.
Workflow Visualization
Caption: Standardized TGA workflow for separating dehydration events from bulk decomposition.
Results & Discussion: Comparative Analysis
Hydrated Dipotassium Phthalate
The hydrated form (often a result of moisture sorption or crystallization from aqueous media) exhibits a distinct two-stage mass loss.
-
Stage 1: Dehydration (
)-
Observation: A mass loss step occurs between ambient temperature and
. -
Mechanism: Loss of lattice or surface-adsorbed water.
-
Calculation: For a theoretical monohydrate (
), the theoretical mass loss is: -
Diagnostic: If the mass stabilizes after the 150°C isothermal hold, the remaining mass is the in situ generated anhydrous form.
-
Anhydrous Dipotassium Phthalate
The anhydrous form (or the dried residue from 4.1) displays exceptional thermal stability compared to KHP.
-
Stability Region (
)-
Observation: Flat baseline (slope
). -
Significance: Unlike KHP, which begins degrading at
(releasing phthalic anhydride and water), anhydrous is stable in this region . This stability confirms that is the stable intermediate formed during KHP decomposition.
-
-
Stage 2: Decomposition (
)-
Observation: A sharp, single-step mass loss.[2]
-
Mechanism: Decarboxylation and breakdown of the benzene ring structure.
-
Products: The primary residue is Potassium Carbonate (
) and carbonaceous char (in ). In air, the char oxidizes, leaving pure . -
Residue Calculation:
-
Note: In
, actual residue is often higher (~60-65%) due to char formation.
-
Decomposition Pathway Visualization
The following diagram illustrates the mechanistic difference between KHP and K2P thermal behaviors.
Caption: Thermal decomposition pathway showing K2P as the stable intermediate derived from KHP.
Summary Data Table
| Parameter | Hydrated | Anhydrous | KHP (Reference) |
| Initial Mass Loss | Ambient to 150°C | None | None |
| Volatile Component | N/A | N/A | |
| Stability Plateau | 150°C – 400°C | Ambient – 400°C | Ambient – 190°C |
| Decomposition Onset ( | ~420°C | ~420°C | ~200°C |
| Primary Degradation Product | |||
| Theoretical Residue ( | ~53% (varies w/ hydration) | ~57% (pure | ~33% (relative to KHP) |
Implications for R&D
-
Formulation Stability: If using phthalates as buffers in high-temperature processes (e.g., autoclaving, hot-melt extrusion), Dipotassium Phthalate is significantly more stable than Potassium Hydrogen Phthalate. KHP will degrade and alter pH/composition above 200°C, whereas K2P remains stable.
-
Gravimetric Standards: While KHP is a primary standard for titrations, Anhydrous K2P is a superior candidate for high-temperature thermal references due to its wide stability window (RT to 400°C).
-
Drying Protocols: Researchers must dry Hydrated K2P at 150°C to ensure stoichiometry before use in precise molar formulations.
References
-
Osaka University. Synthesis and Thermal Analysis of Dipotassium Phthalate and Cobalt Complexes. Institutional Knowledge Archive. Link
-
National Institute of Standards and Technology (NIST). Potassium Hydrogen Phthalate Standard Reference Material 84L.Link
-
Belcher, R., et al. A Derivatographic Study of Potassium Hydrogen Phthalate.[3] Analytical Chimica Acta. (Cited via ResearchGate). Link
-
Newkirk, A.E. The Decomposition of Potassium Hydrogen Phthalate.[3][4] (Cited via ResearchGate). Link
-
PubChem. Dipotassium Phthalate Compound Summary. National Library of Medicine. Link
Sources
Safety Operating Guide
1,2-Benzenedicarboxylic acid, potassium salt (1:2) Proper Disposal Procedures
[1]
Part 1: Executive Summary & Immediate Action
Dipotassium Phthalate (K₂C₈H₄O₄) is the dipotassium salt of phthalic acid.[1] It is distinct from the common primary standard Potassium Hydrogen Phthalate (KHP). While generally classified as non-hazardous under GHS and RCRA, it must be managed as Industrial Chemical Waste to prevent environmental Biological Oxygen Demand (BOD) loading.
Quick Reference: Disposal Matrix
| State | Waste Classification | Disposal Path |
| Solid (Pure) | Non-Hazardous Organic Solid | Incineration (via licensed contractor) |
| Aqueous Solution | Non-Hazardous Aqueous Waste | Wastewater Treatment (Off-site preferred due to BOD) |
| Spill Cleanup | Debris from spill | Solid Waste Container (Do not wash down drain) |
Part 2: Chemical Profile & Hazard Assessment[3]
Identification & Distinction
It is critical to distinguish this compound from its acidic counterpart to ensure proper chemical compatibility in waste streams.
| Feature | Dipotassium Phthalate (Target) | Potassium Hydrogen Phthalate (Common Standard) |
| Stoichiometry | 1:2 (Acid:Potassium) | 1:1 (Acid:Potassium) |
| CAS Number | 4409-98-7 | 877-24-7 |
| pH (0.1 M) | ~9.0 - 9.2 (Weakly Basic) | ~4.0 (Weakly Acidic) |
| Solubility | High (> water solubility of KHP) | Moderate |
| Primary Risk | Mild Skin/Eye Irritant | Mild Skin/Eye Irritant |
Regulatory Status (US/EU)
-
RCRA (USA): Not listed as a P-list or U-list hazardous waste. Does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP) under 40 CFR 261.
-
REACH (EU): Not classified as a Substance of Very High Concern (SVHC).
-
Ecological Impact: Readily biodegradable. However, large quantities released into waterways create high Biological Oxygen Demand (BOD), depleting oxygen for aquatic life. Do not dispose of large quantities via sink.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Surplus Solids)
Objective: Complete destruction of the organic framework via incineration.
-
Containerization: Place solid dipotassium phthalate in a high-density polyethylene (HDPE) or glass container.
-
Labeling: Label as "Non-Hazardous Chemical Waste - Dipotassium Phthalate."
-
Note: Avoid labeling simply as "Phthalate" to prevent confusion with regulated phthalate esters (plasticizers) which trigger stricter scrutiny.
-
-
Segregation: Store away from strong acids.
-
Reasoning: Mixing with strong acids (e.g., HCl, H₂SO₄) will protonate the salt, precipitating Phthalic Acid (low solubility), which can clog waste lines or form difficult-to-clean sludges.
-
-
Hand-off: Transfer to your facility’s hazardous waste contractor for incineration.
Protocol B: Aqueous Solution Disposal
Objective: Prevent precipitation and manage BOD loading.
-
pH Verification: Check the pH of the waste solution.
-
Dipotassium phthalate solutions are naturally basic (pH ~9).
-
Do NOT mix with acidic waste streams (pH < 4) without agitation, as precipitation of phthalic acid may occur.
-
-
Volume Assessment:
-
< 1 Liter (Dilute): If local POTW (Publicly Owned Treatment Works) permits allow, dilute 1:20 with water and flush down the sanitary sewer. Verify with your EHS officer first.
-
> 1 Liter or Concentrated: Collect in a carboy labeled "Aqueous Waste - Organic Salts."
-
-
Disposal: Ship off-site for wastewater treatment or incineration.
Protocol C: Contaminated Packaging
-
Emptying: Ensure the container is "RCRA Empty" (less than 3% by weight remains).
-
Rinsing: Triple rinse the container with water. Collect the rinsate into the Aqueous Waste carboy (Protocol B).
-
Disposal: Deface the label and discard the container as general trash or recycle if material compatibility allows.
Part 4: Spill Response & Management
Safety First: Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95) is recommended if dust is generated.
Visual Workflow: Spill Remediation
Caption: Decision logic for remediating Dipotassium Phthalate spills, prioritizing dust control for solids and containment for liquids.
Detailed Cleanup Steps:
-
Containment:
-
Solid: Do not dry sweep vigorously. Use a dust pan or moist paper towel to capture powder without aerosolizing it.
-
Liquid: Dike the spill with absorbent pads or vermiculite.
-
-
Cleaning:
-
After removing the bulk material, wash the surface with water and soap.[2]
-
Chemical Insight: Since the salt is highly water-soluble, water is the most effective solvent. No organic solvents (acetone/ethanol) are necessary.
-
-
Verification: Ensure no white residue remains after drying.
Part 5: Waste Stream Decision Tree
Use this logic flow to determine the correct disposal container in your laboratory.
Caption: Operational logic for classifying Dipotassium Phthalate waste. Note the precipitation risk in acidic mixtures.
References
-
PubChem. (n.d.). 1,2-Benzenedicarboxylic acid, dipotassium salt (Compound Summary).[1] National Library of Medicine. Retrieved February 27, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved February 27, 2026, from [Link]
- Hamer, W. J., & Acree, S. F. (1945). The pH of aqueous mixtures of potassium dihydrogen phosphate and disodium hydrogen phosphate at 0 to 60 C. Journal of Research of the National Bureau of Standards.
Personal protective equipment for handling 1,2-Benzenedicarboxylic acid, potassium salt (1:2)
Executive Summary
1,2-Benzenedicarboxylic acid, potassium salt (1:2) (Dipotassium Phthalate) is a water-soluble salt primarily used as a buffering agent and analytical standard.[1][2][3] Unlike its ester counterparts (e.g., DEHP, DBP), this salt does not exhibit the high volatility or lipophilic reproductive toxicity associated with plasticizers.[1][4] However, it is a chemical irritant and moisture-sensitive solid.[1][4]
Immediate Action Required:
-
Respiratory: Use N95/P95 particulate respirators during open weighing.
-
Storage: Store in a desiccator; the compound is hygroscopic.[4]
Part 1: Chemical Profile & Risk Assessment
Chemical Identity:
-
Synonyms: Dipotassium phthalate; Phthalic acid, dipotassium salt.[1][2][4]
-
Formula: C₈H₄K₂O₄
-
Molecular Weight: 242.31 g/mol [4]
-
Solubility: Highly soluble in water; slightly soluble in alcohol.[4]
Toxicological Distinction (Critical for Researchers): It is vital to distinguish this salt from phthalate esters (plasticizers).[1][4]
-
Phthalate Esters (e.g., Dibutyl phthalate): Lipophilic, known endocrine disruptors, often Reprotox 1B.[1][4]
-
Dipotassium Phthalate (Salt): Hydrophilic, generally low systemic toxicity.[1][4] The primary risks are mechanical irritation from dust and pH effects (mildly basic in solution).[1][4]
GHS Classification:
-
Signal Word: Warning (Precautionary)
-
Hazard Statements:
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required PPE based on the operational scale.
| PPE Category | Standard Handling (< 10 g) | Bulk Handling (> 10 g or Dust Generation) | Rationale |
| Hand Protection | Nitrile Gloves (0.11 mm min.[4] thickness) | Double Nitrile or Nitrile + Neoprene | Protects against alkaline irritation.[1][4] Latex is generally acceptable but Nitrile offers better puncture resistance for crystalline solids.[1][4] |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles (Indirect Vent) | Crystalline dust can cause corneal abrasion.[1][4] Solutions are mild irritants.[1][4] |
| Respiratory | Lab Environment Ventilation (6-12 ACH) | N95 / P95 Respirator | Prevents inhalation of fine particulates which can irritate the upper respiratory tract.[1][4] |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Lab Coat + Tyvek Apron | Prevents contamination of street clothes; dust clings to fabrics.[1][4] |
Part 3: Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
Context: Dipotassium phthalate is often supplied as a fine crystalline powder that can become electrostatically charged.[4]
-
Preparation:
-
Weighing:
-
Transfer:
Protocol B: Solubilization (Buffer Preparation)
Context: The dissolution is endothermic (absorbs heat) but rapid.[1][4]
-
Solvent Addition: Add water to approximately 80% of the final volume.[4]
-
Agitation: Use a magnetic stir bar. Vortexing is acceptable for small volumes (<50 mL).[1][4]
-
pH Adjustment:
-
Filtration: If used for HPLC/Analytical standards, filter through a 0.22 µm PES or Nylon membrane .[1][4] Cellulose Acetate is also compatible.[1][4]
Part 4: Emergency Response & Visualization
Spill Response:
-
Dry Spill: Do not dry sweep.[4] Use a HEPA vacuum or wet a paper towel to wipe up to prevent dust generation.[1][4]
-
Wet Spill: Absorb with inert material (vermiculite, paper).[1][4] Rinse area with water (pH neutral).[1][4]
Workflow Visualization: The following diagram outlines the decision logic for handling and spill response.
Caption: Operational logic flow for routine handling versus emergency spill response for Dipotassium Phthalate.
Part 5: Disposal & Waste Management
Environmental Fate: While not classified as a severe marine pollutant like heavy metals, phthalate salts contribute to Chemical Oxygen Demand (COD).[1][4]
Disposal Codes:
-
US EPA: Not listed as a P-list or U-list hazardous waste.[4]
-
EU Waste Code: 16 05 09 (Discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08).[1][4]
Disposal Procedure:
-
Aqueous Solutions: Adjust pH to neutral (6-8). Can often be drain-disposed with copious water (100:1 dilution) if permitted by local municipal water authority regulations.[4]
-
Solids: Collect in a separate container labeled "Non-Hazardous Chemical Waste - Solid".
-
Contaminated PPE: Dispose of gloves and paper towels in standard lab trash unless heavily contaminated (visible caking), in which case treat as chemical waste.[1][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16212404, 1,2-Benzenedicarboxylic acid, potassium salt (1:2).[1][4] Retrieved from [Link][1][4]
-
European Chemicals Agency (ECHA). Registration Dossier: Phthalic acid, dipotassium salt.[1][4] (General Reference for REACH compliance). Retrieved from [Link][1][4]
-
American Elements. Dipotassium Phthalate Safety Data. Retrieved from [Link][1][4]
Sources
- 1. americanelements.com [americanelements.com]
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- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,2-Benzenedicarboxylic acid, potassium salt (1:2) | C8H6KO4 | CID 16212404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. di-potassium phthalate | CAS#:4409-98-7 | Chemsrc [chemsrc.com]
- 7. westliberty.edu [westliberty.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 11. durhamtech.edu [durhamtech.edu]
- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
